lithium;phenoxide
Description
Significance and Research Context of Organolithium Compounds
Organolithium compounds, characterized by a direct bond between a carbon and a lithium atom, are a cornerstone of modern synthetic chemistry. eurekalert.orgnumberanalytics.com Their importance stems from their high reactivity as potent nucleophiles and strong bases, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. eurekalert.orgfiveable.me This reactivity is a consequence of the highly polar carbon-lithium bond, which possesses significant ionic character. numberanalytics.comfiveable.me Organolithium reagents are indispensable in various chemical transformations, ranging from simple addition reactions to the construction of complex molecular architectures found in pharmaceuticals and advanced materials. eurekalert.orgnumberanalytics.comfiveable.me The versatility and reactivity of compounds like n-butyllithium, phenyllithium, and lithium phenoxide make them invaluable tools for organic chemists. fiveable.me
Historical Development of Lithium Phenoxide Studies
The study of organometallic compounds began in the 19th century, but the development and understanding of organolithium reagents, including lithium phenoxide, gained momentum much later. solubilityofthings.com Early research into alkali metal phenoxides often focused on sodium and potassium salts. However, studies investigating the distinct reactivity of lithium phenoxide began to emerge as the unique properties of the lithium cation were appreciated. For instance, in the Kolbe-Schmitt reaction, the choice of alkali metal cation significantly influences the regioselectivity of the carboxylation of phenol (B47542). Lithium phenoxide shows a high preference for ortho-carboxylation to produce salicylic (B10762653) acid, a selectivity not observed to the same extent with its sodium and potassium counterparts. smolecule.comresearchgate.net The development of advanced analytical techniques, particularly multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, has been pivotal in elucidating the complex solution and solid-state structures of lithium phenoxide, which often exists as oligomeric aggregates. cdnsciencepub.comorganicchemistrydata.orgnih.gov
Current Research Frontiers involving Lithium Phenoxide
Contemporary research continues to uncover new and innovative applications for lithium phenoxide. In catalysis, it is used not only as a primary catalyst but also as an essential co-catalyst. For example, it is a crucial component in the Gallium(III) chloride (GaCl₃)-catalyzed ortho-ethynylation of phenols, a reaction that provides a direct route to valuable ortho-ethynylated phenol products. nih.govorganic-chemistry.org In the burgeoning field of sustainable energy, lithium phenoxide has been investigated as an effective proton shuttle in the electrochemical synthesis of ammonia (B1221849), demonstrating higher efficiency than commonly used shuttles like ethanol. nih.govresearchgate.netresearchgate.net Furthermore, the unique properties of lithium phenoxide and its derivatives are being harnessed in materials science, particularly in the development of novel electrode materials and polymer electrolytes for advanced lithium-ion batteries. smolecule.comrsc.orgresearchgate.net Research into phenolate-based organic salts is expanding the portfolio of materials for next-generation energy storage technologies. rsc.orgoup.comresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
lithium;phenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQZBGEXVFCJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Lithium Phenoxide
Direct Deprotonation of Phenol (B47542)
The most common approach to synthesizing lithium phenoxide is the direct deprotonation of phenol's hydroxyl group using a strong lithium-based base. This acid-base reaction is straightforward and efficient, yielding the lithium phenoxide salt and a corresponding conjugate acid of the base.
Using Lithium Metal or Organolithium Reagents (e.g., n-BuLi)
The reaction of phenol with lithium metal or potent organolithium reagents like n-butyllithium (n-BuLi) is a well-established method for producing high-purity lithium phenoxide.
When using an organolithium reagent such as n-BuLi, the deprotonation is clean and typically high-yielding. The reaction involves treating phenol with n-BuLi in an anhydrous ether solvent, often at low temperatures to control reactivity. The acidic proton of the phenol is readily abstracted by the strongly basic butyl anion, forming lithium phenoxide and butane (B89635) as a volatile byproduct. acs.org A similar approach can be taken with tert-butyllithium. researchgate.net The reaction is sensitive to moisture and must be conducted under an inert atmosphere (e.g., argon or nitrogen).
| Reagent | Byproduct | Key Features |
| Lithium Metal (Li) | Hydrogen Gas (H₂) | Heterogeneous reaction, evolution of flammable gas. |
| n-Butyllithium (n-BuLi) | Butane (C₄H₁₀) | Homogeneous reaction, clean, high yield, requires inert atmosphere. |
Employing Lithium Hydride (LiH) or Lithium Amide (LiNH₂)
Lithium hydride (LiH) and lithium amide (LiNH₂) are also effective bases for the deprotonation of phenol. These reagents are solids and offer an alternative to organolithium solutions.
The reaction with lithium hydride involves treating phenol with LiH in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction produces lithium phenoxide and hydrogen gas, which must be safely vented from the reaction vessel. Lithium amide reacts similarly, deprotonating phenol to yield lithium phenoxide and ammonia (B1221849). Both methods require anhydrous conditions to prevent the quenching of the base and to ensure high product yield.
Metathesis Reactions from Alkali Metal Phenoxides
An alternative synthetic route to lithium phenoxide is through a salt metathesis reaction, which involves the exchange of cations between an existing alkali metal phenoxide and a lithium salt. This method is particularly useful when starting from more readily available or less expensive phenoxide salts, such as sodium phenoxide.
Conversion from Sodium Phenoxide
Lithium phenoxide can be prepared by reacting sodium phenoxide with a lithium salt, such as lithium chloride (LiCl) or lithium bromide (LiBr), in a suitable solvent like THF or ether. mdpi.comresearchgate.net The driving force for this reaction is often the precipitation of the less soluble sodium salt (e.g., NaCl) from the organic solvent, shifting the equilibrium towards the formation of lithium phenoxide. mdpi.comresearchgate.net This ion exchange process provides a straightforward conversion path.
Strategies for Sodium Salt Removal
A critical step in the metathesis method is the effective removal of the sodium salt byproduct (e.g., NaCl) to obtain pure lithium phenoxide.
Filtration: Since the sodium salt byproduct is typically insoluble in the ethereal solvents used for the reaction, it can be removed by simple filtration. This is often the primary method of purification.
Washing and Recrystallization: Further purification can be achieved by washing the filtered solution or the isolated solid with a solvent in which lithium phenoxide is soluble but the sodium salt is not. In some cases, cooling the solution can induce the precipitation of sodium salts, which can then be separated. google.com For obtaining highly purified lithium salts, specialized sorbents based on materials like manganese oxide have been investigated to remove sodium ions from solutions. researchgate.net
In Situ Preparation Techniques for Catalytic Applications
The generation of lithium phenoxide in situ is a common and effective strategy, particularly when it is to be used as a catalyst. This approach circumvents the need to isolate and purify the often air- and moisture-sensitive compound, allowing it to be generated directly within the reaction vessel. The primary method involves the deprotonation of phenol or a substituted phenol using a suitable lithium base in an appropriate anhydrous solvent.
The choice of lithium base and reaction conditions is dictated by the requirements of the subsequent catalytic reaction. For instance, in kinetic studies or reactions sensitive to byproducts, clean and fast deprotonation is essential. The in situ generated lithium phenoxide can then participate directly in the catalytic cycle. Research has demonstrated its role as a catalyst in various organic transformations, including polymerization reactions and carbon-carbon bond formation. lookchem.com
One notable application is in the ring-opening polymerization of lactides, where lithium salts of imino(phenoxide) ligands have been synthesized and shown to be highly active catalysts. advanceseng.com These complexes are prepared in high purity and yield and demonstrate enhanced catalytic activity under solvent-free conditions. advanceseng.com Another example is its use as a catalyst for the addition of propylene (B89431) oxide to phenol, where it facilitates a multi-centered reaction mechanism, distinct from other alkali metal phenoxides. smolecule.com More recently, lithium phenoxide has been employed as a proton shuttle in the lithium-mediated electrochemical synthesis of ammonia, showcasing its versatility in emerging catalytic systems. nih.gov In this process, the potential of the system remains stable after an initial adjustment period, indicating the effective role of the in situ phenoxide. nih.gov Chiral lithium phosphoryl phenoxide complexes have also been generated in situ to catalyze highly enantioselective reactions, such as the cyanosilylation of ketones. nih.gov
Interactive Table 1: In Situ Catalytic Applications of Lithium Phenoxide
| Catalytic Reaction | Precursors | Key Features | Source(s) |
|---|---|---|---|
| Ring-Opening Polymerization | Imino-phenol ligand + Lithium base | Yields polymers with high molecular weight and controlled distribution; nontoxic catalyst rests. | advanceseng.com |
| Propylene Oxide Addition to Phenol | Phenol + Lithium base | Functions as a catalyst facilitating a unique multi-centered transition state. | smolecule.com |
| Ammonia Electrosynthesis | Phenol + Lithium metal/ion | Acts as a proton shuttle in a lithium-mediated nitrogen reduction reaction (Li-NRR). | nih.gov |
| Enantioselective Cyanosilylation | Chiral phosphoryl phenol + Lithium base | Forms an acid/base cooperative catalyst for asymmetric synthesis. | nih.gov |
Purity Validation and Control Factors in Synthesis
The synthesis of high-purity lithium phenoxide is critical for its effective use, as impurities can significantly alter its reactivity and catalytic performance. Control over several factors during synthesis is paramount, and various analytical techniques are employed to validate the purity and structure of the final product.
Purity Control Factors: The synthesis of lithium phenoxide, typically achieved by reacting phenol with a lithium base like n-butyllithium or lithium hydride, must be conducted under stringent conditions. smolecule.com The primary factors influencing purity include:
Atmosphere: Lithium phenoxide is highly sensitive to moisture and air. lookchem.com Therefore, all synthetic manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, using vacuum-line or dry-box techniques. nd.edu
Solvent Purity: The reaction is almost exclusively performed in anhydrous aprotic solvents, most commonly tetrahydrofuran (THF) or diethyl ether. lookchem.comsmolecule.com These solvents must be rigorously dried and deoxygenated to prevent side reactions with the highly reactive organolithium reagents and the phenoxide product.
Reactant Quality: The purity of the starting materials, namely phenol and the lithium base, directly impacts the purity of the resulting lithium phenoxide. Purified phenols, often via distillation or recrystallization, should be used. nd.edu
Temperature Control: The reaction temperature must be carefully controlled to minimize side reactions and ensure complete deprotonation. smolecule.com
Stoichiometry: Precise control of the reactant ratios is essential to avoid residual starting materials in the final product.
Interactive Table 2: Key Control Factors in Lithium Phenoxide Synthesis
| Factor | Importance | Recommended Control Measures | Source(s) |
|---|---|---|---|
| Atmosphere | Prevents degradation via reaction with H₂O and O₂. | Use of an inert (Ar, N₂) atmosphere in a glovebox or via Schlenk line techniques. | lookchem.comnd.edu |
| Solvent | Prevents unwanted side reactions and ensures solubility. | Rigorous drying and deoxygenating of aprotic solvents (e.g., THF, ether). | lookchem.comsmolecule.com |
| Reactant Purity | Impurities in starting materials will contaminate the product. | Use of freshly purified phenol and assayed lithium base solutions. | nd.edu |
Purity Validation Methods: A combination of spectroscopic and analytical methods is used to confirm the identity and purity of synthesized lithium phenoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and absence of protonated phenol. researchgate.net Of particular utility is ⁶Li NMR spectroscopy, which is a powerful, non-invasive tool for characterizing the aggregation state of lithium phenolate (B1203915) in solution. nih.gov Lithium phenolates can exist as complex mixtures of monomers, dimers, trimers, and tetramers, and the specific aggregate present is highly dependent on factors like solvent and substituents. nd.edunih.gov
Single-Crystal X-ray Diffraction: For solid, crystalline samples, X-ray crystallography provides unambiguous structural characterization, confirming bond lengths, coordination numbers, and the specific aggregation state (e.g., dimer, tetramer). advanceseng.comresearchgate.net
Titration: The concentration of active lithium phenoxide in solution can be determined via titration, for example, against a standardized acid like HClO₄. thermofisher.com
Elemental Analysis: This technique can be used to confirm the empirical formula of the isolated solid product.
Interactive Table 3: Methods for Purity Validation of Lithium Phenoxide
| Technique | Information Provided | Source(s) |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, ⁶Li) | Confirms chemical structure, absence of impurities, and characterizes solution-state aggregation. | nd.eduresearchgate.netnih.gov |
| Single-Crystal X-ray Diffraction | Provides definitive solid-state structure and aggregation number. | advanceseng.comresearchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula | Role |
|---|---|---|
| Lithium phenoxide | C₆H₅OLi | Main subject; catalyst; reagent |
| Phenol | C₆H₆O | Precursor |
| n-Butyllithium | C₄H₉Li | Reagent (lithium base) |
| Lithium hydride | LiH | Reagent (lithium base) |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent |
| Diethyl ether | (C₂H₅)₂O | Solvent |
| Propylene oxide | C₃H₆O | Reactant in a catalyzed reaction |
| L-lactide / rac-lactide | C₆H₈O₄ | Monomer for polymerization |
| Salicylic (B10762653) acid | C₇H₆O₃ | Product of Kolbe-Schmitt reaction |
| Lithium | Li | Element |
| Argon | Ar | Inert gas |
| Nitrogen | N₂ | Inert gas |
Structural Elucidation and Aggregation Phenomena of Lithium Phenoxide
Solution-State Aggregation Studies
The behavior of lithium phenoxide in solution is complex, characterized by the formation of various aggregated species. The nature and degree of this aggregation are influenced by several factors, including the presence of other phenolates, the type of solvent, and the concentration and substitution of the phenolate (B1203915) itself.
Influence of Solvent Coordination (e.g., Tetrahydrofuran (B95107), 1,2-Dimethoxyethane)
The coordinating solvent plays a pivotal role in determining the aggregation state of lithium phenoxide. Ethereal solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used and their effects have been extensively studied. nih.govacs.orgnih.gov The solvent molecules can coordinate to the lithium ions within the aggregate, influencing the stability and structure of the resulting complex.
The equilibrium between different aggregation states, such as dimers and tetramers, is significantly affected by the Lewis basicity and steric demand of the solvent. nd.edu Solvents with high Lewis basicity and low steric hindrance tend to favor the formation of dimers over tetramers. nd.edu In some cases, the interaction with the solvent can be quite specific. For example, in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), many lithium phenolates predominantly form cyclic dimers. scite.ainih.gov However, highly hindered lithium phenolates in TMEDA may exist as solvated monomers. scite.ainih.gov
Computational studies, including DFT calculations, have been employed to further understand the solvent's role. nih.govnih.gov These studies have shown that continuum solvation models alone can overestimate the stability of dimers, highlighting the importance of considering the steric effects of the coordinating solvent molecules. nih.gov
Determination of Aggregation Numbers (Monomers, Dimers, Trimers, Tetramers, Pentamers)
A variety of aggregation numbers for lithium phenoxide have been identified in solution, including monomers, dimers, trimers, tetramers, and even pentamers. nih.govacs.orgnih.gov The specific aggregation state is a result of a delicate balance between substrate and solvent effects. nih.govacs.orgresearchgate.net
The primary technique for determining these aggregation numbers is the method of continuous variation coupled with ⁶Li NMR spectroscopy. nih.govacs.orgscite.ainih.govnih.gov This method allows for the characterization of the ensemble of aggregates present in the solution. scite.ainih.gov By analyzing the number of distinct lithium environments and their relative populations as a function of the composition of mixed phenolates, the aggregation number of the individual species can be deduced. nih.gov
The following table summarizes the observed aggregation states of various lithium phenolates in different solvent systems, as determined by ⁶Li NMR spectroscopy.
| Lithium Phenolate Derivative | Solvent System | Predominant Aggregation State(s) | ⁶Li Chemical Shift (δ, ppm) |
| Unsubstituted | THF/Toluene | Tetramer | Not Specified |
| Unsubstituted | DME/Toluene | Tetramer | Not Specified |
| 2,6-Di-tert-butylphenolate | THF/Toluene | Dimer | Not Specified |
| 2,4,6-Trimethylphenolate | THF/Toluene | Tetramer | Not Specified |
| 2,6-Dimethylphenolate | THF/Toluene | Tetramer | Not Specified |
| 3,5-Dimethylphenolate | THF/Toluene | Tetramer | Not Specified |
| 4-Methylphenolate | THF/Toluene | Tetramer | Not Specified |
| 4-Methoxyphenolate | THF/Toluene | Tetramer | Not Specified |
| 4-Fluorophenolate | THF/Toluene | Tetramer | Not Specified |
| 4-Chlorophenolate | THF/Toluene | Tetramer | Not Specified |
| 4-Bromophenolate | THF/Toluene | Dimer, Tetramer | Not Specified |
| 4-Trifluoromethylphenolate | THF/Toluene | Dimer | Not Specified |
| 2-tert-Butyl-4-methoxyphenolate | THF/Toluene | Dimer | Not Specified |
| 2,6-Diisopropylphenolate | THF/Toluene | Dimer | Not Specified |
| 2,4-Di-tert-butylphenolate | THF/Toluene | Dimer | Not Specified |
| 2,6-Di-tert-butyl-4-methylphenolate | THF/Toluene | Monomer | Not Specified |
| 2,6-Di-tert-butyl-4-methoxyphenolate | DME/Toluene | Monomer | Not Specified |
| 2,6-Di-tert-butylphenolate | DME/Toluene | Dimer | Not Specified |
| 2,4,6-Tri-tert-butylphenolate | DME/Toluene | Monomer | Not Specified |
| Data sourced from studies utilizing ⁶Li NMR spectroscopy to characterize aggregation states. nih.gov |
In some instances, particularly at low temperatures and in solvents like 1,3-dioxolane, lithium phenolates have been observed to form hexamers. nd.edu
Effects of Substituent and Concentration on Aggregation
The nature of the substituents on the phenoxide ring significantly impacts the aggregation state. Steric hindrance is a major factor; bulky alkyl substituents, particularly in the ortho positions, promote the formation of lower aggregates like dimers due to steric repulsion. nd.edu For example, highly hindered lithium phenolates can exist as monomers when solvated by TMEDA. scite.ainih.gov
Electronic effects of the substituents also play a role. The basicity of the phenoxide anion, which is influenced by the electronic properties of the substituents, affects the equilibrium between different aggregate forms. nd.edu For instance, para-substituents influence the dimer-tetramer equilibrium by modifying the anion's basicity. nd.edu
Concentration is another critical variable. Varying the absolute concentration of lithium phenolate or the concentration of the donor solvent can reveal the presence of different homoaggregates and provide information on their relative solvation and aggregation numbers. nih.gov Generally, at higher concentrations, there is a greater tendency to form higher-order aggregates.
Solid-State Structural Characterization
While solution-state studies provide insight into the dynamic equilibria of aggregation, solid-state analysis offers a static picture of specific, isolable aggregate structures.
Crystallographic Analysis of Lithium Phenoxide Complexes
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of lithium phenoxide complexes. These studies have revealed a variety of fascinating and complex architectures.
For instance, the crystallization of lithium phenoxide with crown ethers has been particularly informative. The complex formed with 15-crown-5 (B104581), for example, revealed a dimeric structure, (15-crown-5·2LiOPh)₂, which consists of an aggregate of four lithium phenoxide molecules complexed by two crown ether macrocycles. researchgate.netresearchgate.net Within this structure, the lithium ions exhibit different coordination environments. researchgate.netresearchgate.net Similarly, a complex with 18-crown-6 (B118740) showed that both lithium cations can be accommodated within the crown ether cavity, while still being strongly associated with the phenoxide moieties. cdnsciencepub.com
In the absence of strongly coordinating ligands like crown ethers, lithium phenoxide can form other structures. A cubane-type tetramer and a hexameric ladder structure have been characterized in the solid state when complexed with THF. unifr.ch The following table provides selected crystallographic data for a lithium phenoxide complex.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 15-crown-5·2LiOPh (Polymorph 1a) | Triclinic | P1 | 11.386 | 11.901 | 10.654 | 106.53 | 112.60 | 106.52 |
| 18-crown-6·2LiOPh | Orthorhombic | Pcab | 16.019 | 19.62 | 15.847 | 90 | 90 | 90 |
| Crystallographic data obtained from single-crystal X-ray diffraction studies. researchgate.netcdnsciencepub.com |
These solid-state structures provide invaluable reference points for understanding the fundamental building blocks that likely exist in the complex equilibria observed in solution.
Coordination Geometry of Lithium Centers (e.g., Tetrahedral)
The lithium ions within lithium phenoxide aggregates typically adopt specific coordination geometries to achieve stability. A common geometry observed is tetrahedral coordination. cdnsciencepub.comrsc.orgrsc.org For instance, in certain tetranuclear lithium phenolate complexes, the terminal lithium atoms can exhibit a pseudo-trigonal planar or a tetrahedral coordination environment. rsc.org The central lithium atoms in such structures are often bound to nitrogen and bridging phenolate oxygen atoms. rsc.org
In some dimeric lithium phenolate complexes, each lithium center is coordinated to a trityl central carbon and bridged by an aryloxide oxygen atom, resulting in a four-coordinate distorted tetrahedral geometry. cdnsciencepub.com The coordination sphere of the lithium atoms is often completed by solvent molecules like tetrahydrofuran (THF). cdnsciencepub.com The specific coordination geometry can be influenced by steric factors; for example, bulky substituents on the phenoxide ligand may only allow for the coordination of a single additional THF molecule, leading to a less common coordination number. researchgate.net Continuous-shape measurements (CShM) have been employed to quantify the deviation from ideal geometries, revealing varying degrees of distortion in different complexes. rsc.org
| Complex Type | Lithium Coordination Geometry | Key Features | Reference |
| Tetranuclear Lithium Diamino-bis(phenolate) | Pseudo-trigonal planar and tetrahedral | Terminal Li atoms are bound by one or two THF molecules. | rsc.org |
| Dimeric Bis(trityl)/aryloxide Lithium Complex | Distorted tetrahedral | Each Li center is coordinated to a trityl carbon and bridged by an aryloxide oxygen. | cdnsciencepub.com |
| Monomeric and Dimeric Lithium Aryloxides | Tetrahedral | Coordination spheres are completed by solvent molecules (e.g., MeOH, EtOH, H₂O). | rsc.org |
| Lithium Half-Salen Complexes | Distorted tetrahedral | Tetracoordinate Li bonds to phenolic oxygen atoms and an imine nitrogen. | d-nb.info |
Formation of Li-O Cores and Clusters (e.g., Li₈O₈ Capsules)
More complex and higher-nuclearity clusters have also been observed. For example, a cyclic tetranuclear Li₄(μ-O)₄ core structure has been identified, although it is considered uncommon. rsc.org Even larger aggregates, such as those with a Li₈O₈ core, have been proposed, forming capsule-like structures. While direct observation of an Li₈O₈ capsule for simple lithium phenoxide is not explicitly detailed in the provided context, the formation of high-nuclearity clusters is a known phenomenon in related lithium alkoxide chemistry. For instance, a high-nuclearity lithium alkoxide cluster with 18 lithium ions encapsulating two borate (B1201080) anions has been structurally characterized, showcasing the potential for forming large, cage-like structures. researchgate.net The formation of lithium peroxide (Li₂O₂) crystal clusters has also been studied, which involves the self-assembly of Li₂O₂ platelets. beilstein-journals.orgresearchgate.net
Complexation with Macrocyclic Ligands
The aggregation behavior of lithium phenoxide can be modulated by complexation with macrocyclic ligands, such as crown ethers. These interactions can stabilize the lithium cations and facilitate the isolation and characterization of specific structural motifs.
Interactions with Crown Ethers (e.g., 18-crown-6)
Crown ethers, like 18-crown-6 and 15-crown-5, have been shown to form stable complexes with lithium phenoxide. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com In the presence of 18-crown-6, lithium phenoxide can form a 1:2 host-guest complex, [18-crown-6]·2LiOPh. cdnsciencepub.com In this complex, the crown ether encapsulates both lithium cations within its cavity. cdnsciencepub.com Each lithium ion is coordinated to three oxygen atoms of the crown ether and to both phenoxide oxygen atoms. cdnsciencepub.com This arrangement highlights the ability of the large crown ether cavity to accommodate multiple guest ions. cdnsciencepub.com
Similarly, 15-crown-5 and its derivative, cyclohexano-15-crown-5, form complexes with lithium phenoxide, typically with a host-to-guest ratio of 1:2. researchgate.netcdnsciencepub.com The resulting structures can be described as a dimer of the 1:2 complex, (15-crown-5·2LiOPh)₂, which consists of an aggregate of four lithium phenoxide units complexed by two crown ether molecules. researchgate.netcdnsciencepub.com
Stabilization of Lithium Cations and Facilitation of Isolation
The complexation of lithium phenoxide with crown ethers serves to stabilize the lithium cations by encapsulating them within the macrocyclic cavity. This encapsulation can disrupt the typical aggregation patterns of lithium phenoxide in solution and in the solid state. The formation of these well-defined, crystalline complexes facilitates their isolation and subsequent structural analysis by techniques such as X-ray diffraction. researchgate.netcdnsciencepub.comcdnsciencepub.com The stabilization afforded by the crown ether can also influence the reactivity of the associated phenoxide.
Multimetallic Phenoxide Complexes
Lithium phenoxide can also be incorporated into multimetallic complexes, where it is present alongside other metal ions. These heterometallic systems exhibit unique structural features and can have applications in catalysis. rsc.orgmun.caacs.org
The synthesis of multimetallic complexes can be achieved through various routes, including salt metathesis and protonolysis/oxidation reactions using lithium phenoxide complexes as starting materials. mun.ca For example, tetrametallic diamine-bis(phenolate) complexes of lithium have been structurally characterized. acs.org In some cases, these complexes feature a ladder-like arrangement of the metal centers. rsc.org
Reactivity and Mechanistic Pathways of Lithium Phenoxide
Fundamental Nucleophilic Behavior
The phenoxide ion is an ambident nucleophile, meaning it can react with electrophiles at two different sites: the oxygen atom or the carbon atoms of the aromatic ring. researchgate.net The reactivity is largely dictated by the nature of the electrophile and the reaction conditions.
Electron Donation and Bond Formation with Electrophiles
The fundamental nucleophilic action of lithium phenoxide involves the donation of a lone pair of electrons from its oxygen atom to form a new bond with an electrophile. mdpi.com This behavior is central to its role in a variety of organic transformations, including nucleophilic substitution and addition reactions. smolecule.com The high reactivity of lithium phenoxide compared to its sodium and potassium counterparts is attributed to the small ionic radius of the lithium ion, which allows for more effective and closer interactions with electrophiles. In reactions such as the iridium-catalyzed allylic etherification, lithium phenoxides react with allylic electrophiles to form chiral allylic aryl ethers. nih.gov
Role in Carbon-Carbon Bond Formation
Lithium phenoxide is a key reagent in the formation of carbon-carbon bonds. researchgate.net This is most prominently demonstrated in the Kolbe-Schmitt reaction, where it undergoes carboxylation to form salicylic (B10762653) acid. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. cardiff.ac.uk Beyond carboxylation, organolithium compounds, in general, are powerful tools for creating C-C bonds by reacting with various electrophiles. siue.edu The generation of carbanionic species, which are strong nucleophiles, is a cornerstone of synthetic organic chemistry for building complex molecular skeletons. siue.edu
Kolbe-Schmitt Carboxylation Reaction
The Kolbe-Schmitt reaction is an industrially significant process that converts alkali metal phenoxides into hydroxyaromatic carboxylic acids using carbon dioxide. researchgate.netrsc.org The reaction, first discovered by Hermann Kolbe and later improved by Rudolf Schmitt, typically involves heating the dry phenoxide under CO₂ pressure. rsc.orgipl.org
Mechanism and Transition States for Salicylic Acid Formation
The mechanism of the Kolbe-Schmitt reaction has been a subject of extensive study and is understood to proceed through several key steps. mdpi.com Theoretical studies using density functional theory (DFT) have shown that the reaction between an alkali metal phenoxide and carbon dioxide proceeds via three transition states and three intermediates. rsc.orgjergym.cz
The process begins with the attack of a CO₂ molecule on the polarized O-M (metal) bond of the phenoxide, forming an intermediate phenoxide-CO₂ complex. rsc.orgmdpi.com This initial complex formation is a crucial step. ipl.org Following this, the electrophilic carbon of the CO₂ moiety intramolecularly attacks the aromatic ring, predominantly at the ortho position for lithium and sodium phenoxides. rsc.orgipl.org This step proceeds through a transition state to form a new intermediate. jergym.czresearchgate.net The final stage of the mechanism is a 1,3-proton shift from the carbon atom at the ortho position to the oxygen atom of the carboxyl group, which rearomatizes the ring and yields the final alkali metal salicylate (B1505791) product. rsc.orgmdpi.com The entire carboxylation process for lithium phenoxide is shown to occur via a very similar mechanistic pathway to other alkali metal phenoxides, though with distinct selectivity. researchgate.netnih.gov
Comparison of Ortho- and Para-Selectivity with Other Alkali Metal Phenoxides
A defining characteristic of the Kolbe-Schmitt reaction is the influence of the alkali metal cation on the regioselectivity of the carboxylation (the ratio of ortho to para products). researchgate.netmdpi.com There is a clear trend: the yield of the para-substituted product increases as the ionic radius of the alkali metal increases. researchgate.netnih.gov
Lithium phenoxide is an exception among the alkali metal phenoxides, as it yields almost exclusively the ortho product, salicylic acid. researchgate.netnih.govresearchgate.net In contrast, sodium phenoxide gives a high proportion of the ortho isomer, while potassium, rubidium, and cesium phenoxides produce increasing amounts of the para-hydroxybenzoic acid. researchgate.net The small size of the lithium ion is believed to facilitate the formation of a stable chelated intermediate with the carbon dioxide molecule, sterically favoring the attack at the nearby ortho position. cardiff.ac.uk The larger cations allow for more flexibility, enabling the CO₂ to react at the more distant para position. cardiff.ac.uk
The table below summarizes the observed ortho/para ratios for different alkali metal phenoxides under comparable reaction conditions.
| Alkali Metal Phenoxide | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Ortho/Para Ratio |
| Lithium Phenoxide | 200 | 8 | 18 | 1:0 |
| Sodium Phenoxide | 150 | 80-130 | 4-24 | 1:0.02 |
| Potassium Phenoxide | 180 | 40 | 4 | 1:0.03 |
| Rubidium Phenoxide | 150 | 50 | 1 | 1:1.29 |
| Cesium Phenoxide | 150 | 50 | 1 | 1:2.32 |
| This table is adapted from data presented in a study by Marković et al. researchgate.net |
Kinetic Studies and Activation Energy Evaluation
Kinetic studies provide insight into the energy requirements and rate-determining steps of the Kolbe-Schmitt reaction. The apparent activation energy for the carboxylation of lithium phenoxide has been reported to be approximately 10.6 kcal/mol. This value is noted to be lower than that observed for sodium phenoxide, suggesting a lower energy barrier for the reaction with the lithium salt. In a study conducted in a DMSO solution, lithium phenolate (B1203915) was found to be the most active among lithium, sodium, and potassium phenolates, yielding 13.8% of the acid products over 65 hours at 75°C, compared to 7.2% for sodium and 3.5% for potassium. mdpi.com
The reaction kinetics can be complex and are not always first-order, suggesting intricate interactions between the reactants. For instance, some studies have reported a reaction order of approximately 1/3 with respect to the lithium phenoxide concentration, which may indicate an equilibrium between different aggregation states (monomeric and oligomeric) of the catalyst.
Nucleophilic Aromatic Substitution Reactions
Lithium phenoxide participates in nucleophilic aromatic substitution (SNAr) reactions, where it displaces a leaving group on an aromatic ring. The efficiency and regioselectivity of these reactions are highly dependent on the substitution pattern of the aromatic substrate and the reaction conditions.
In the reaction with 2,4-difluoronitrobenzene (B147775) in liquid ammonia (B1221849), the substitution of the ortho-fluorine is favored with electron-donating substituents on the phenoxide, while a preference for para-substitution is observed with bulkier alkyl groups. researchgate.net This suggests a delicate interplay of electronic and steric effects in determining the reaction outcome. The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strongly electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with nucleophiles, whereas chlorobenzene (B131634) is unreactive under similar conditions. libretexts.org The accepted mechanism for these reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
While lithium phenoxide itself can act as a nucleophile, its reactivity can be compared to other alkali metal phenoxides. In some cases, lithium alkoxides have been found to be unreactive in SNAr reactions where their sodium or potassium counterparts are effective. stanford.edu Computational studies on the reaction of various phenolate ions with pentafluoropyridine (B1199360) have shown that a concerted one-step displacement mechanism can also operate, bypassing the formation of a discrete Meisenheimer intermediate. nih.gov
Phenoxide-Directed Ortho Lithiation
The phenoxide group can act as a directed metalation group (DMG), facilitating the lithiation of the aromatic ring at the position ortho to the oxygen atom. sciencemadness.orgwikipedia.org This process, known as directed ortho metalation (DoM), involves the coordination of an organolithium reagent, such as n-butyllithium, to the Lewis basic oxygen of the lithium phenoxide. wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho proton, leading to its abstraction and the formation of an ortho-lithiated species. sciencemadness.orgwikipedia.org
This ortho-lithiated intermediate is a powerful nucleophile and can be trapped by a wide range of electrophiles, allowing for the regioselective synthesis of various ortho-substituted phenols. sciencemadness.org The stability of the resulting dianionic species, with two proximate negative charges stabilized by lithium cations, is a notable feature of this reaction. sciencemadness.org The effectiveness of the DoM strategy is influenced by factors such as the nature of the base, the solvent, and the presence of other substituents on the aromatic ring. uwindsor.caias.ac.inbenthamopenarchives.comacs.org
Substitution Reactions with Hexahalocyclotriphosphazenes
Lithium phenoxide reacts with hexahalocyclotriphosphazenes, such as hexachlorocyclotriphosphazene (P₃N₃Cl₆) and hexafluorocyclotriphosphazene (B96674) (P₃N₃F₆), to yield substituted cyclophosphazene derivatives. tandfonline.comresearchgate.netdtic.mil These reactions proceed via nucleophilic substitution, where the phenoxide ion displaces the halide ions on the phosphorus atoms of the phosphazene ring. tandfonline.comdtic.mil
Kinetic Analysis and Solvent Effects
Kinetic studies of the reaction between alkali metal phenoxides and hexahalocyclotriphosphazenes have provided insights into the reaction mechanism. tandfonline.com The reaction rate is influenced by the nature of the alkali metal cation, with heavier cations leading to faster reactions. researchgate.net Solvent effects are also significant, with ion-solvating solvents like tetrahydrofuran (B95107) (THF) promoting the reaction compared to less polar solvents like toluene. tandfonline.com The addition of crown ethers, which can complex the lithium cation, also leads to a significant rate increase. researchgate.net These observations suggest a pre-equilibrium step where the phenoxide cluster dissociates into more reactive species. researchgate.net The rate-determining step is believed to be the addition of the phenoxide to the phosphorus center. tandfonline.com
Associative Reaction Mechanisms
The data from kinetic studies are consistent with an associative reaction mechanism. tandfonline.com This involves the formation of a five-coordinate phosphorus intermediate. tandfonline.com Computational studies support the associative mechanism over a dissociative one. tandfonline.com In this pathway, the nucleophilic phenoxide attacks the phosphorus atom, forming a transient intermediate before the departure of the halide leaving group. tandfonline.com The higher positive charge on the phosphorus atoms in the fluorinated phosphazene ring leads to an increased reaction rate compared to the chlorinated analogue. tandfonline.com
Deoxygenative Hydroboration of Amides
Lithium phenoxide, particularly 2,6-di-tert-butylphenolate lithium, has been shown to be an effective catalyst for the deoxygenative hydroboration of primary, secondary, and tertiary amides to the corresponding amines using pinacolborane (HBpin) as the reducing agent. acs.orgresearchgate.netrsc.orgescholarship.org This catalytic system offers a selective and efficient alternative to traditional reducing agents like lithium aluminum hydride. researchgate.netnih.gov
The proposed mechanism, supported by experimental and DFT studies, involves the coordination of the lithium phenoxide to HBpin. acs.orgrsc.org This activated boron species then reacts with the amide. The reaction is thought to proceed through an imine intermediate. acs.org This method is notable for its broad substrate scope and tolerance of various functional groups. researchgate.netescholarship.org
Mannich-Type Addition and Cyclization for β-Lactam Synthesis
Lithium phenoxide acts as a Lewis base catalyst in the tandem Mannich-type addition and cyclization reaction between imines and silyl (B83357) enolates derived from S-ethyl thioates to produce β-lactams. oup.comresearchgate.netoup.com This one-pot process affords the β-lactam products in good to high yields with high trans-selectivity. oup.comoup.com
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at low temperatures. oup.comoup.com The lithium phenoxide activates the silyl enolate, facilitating its addition to the imine. The resulting adduct then undergoes an intramolecular cyclization to form the four-membered β-lactam ring. oup.com The use of silyl ketene (B1206846) thioacetals has been found to be particularly effective in achieving high yields and trans-selectivity in this transformation. oup.com
Catalytic Activities and Applications of Lithium Phenoxide
Catalysis in Organic Synthesis
In the realm of organic synthesis, lithium phenoxide is instrumental in constructing complex molecular architectures through various reaction pathways.
Lithium phenoxide's strong basicity allows it to deprotonate a wide array of organic compounds, which in turn facilitates the creation of new chemical bonds and the synthesis of complex molecules. lookchem.com Its role is not merely as a simple base but as a crucial component in sophisticated catalytic systems.
A notable example is the gallium(III) chloride (GaCl₃)-catalyzed ortho-ethynylation of phenols. organic-chemistry.org In this reaction, lithium phenoxide is an essential co-catalyst for the direct and efficient introduction of an ethynyl (B1212043) group at the ortho position of various substituted phenols using silylated chloroethyne. organic-chemistry.org This method provides high yields of ortho-ethynylated phenols, which are valuable intermediates in synthetic chemistry. organic-chemistry.org The reaction proceeds through the formation of phenoxygallium, which adds to the chloroethyne, followed by an elimination step that regenerates the GaCl₃ catalyst. organic-chemistry.org
| Reaction | Catalytic System | Function of Lithium Phenoxide | Key Outcome | Source |
| Ortho-ethynylation of Phenols | GaCl₃ and Lithium Phenoxide | Essential for catalysis | High yields of ortho-ethynylated phenols | organic-chemistry.org |
| Enantioselective Conjugate Hydrocyanation | Chiral Lithium(I) Phosphoryl Phenoxide | Forms the active chiral catalyst | Synthesis of optically active β-substituted γ-aminobutyric acids (GABA) | acs.org |
Furthermore, chiral lithium(I) phosphoryl phenoxide has been developed as a catalyst for the enantioselective conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles. acs.org This process is effective for a variety of substrates and allows for the practical synthesis of optically active β-substituted γ-aminobutyric acids (GABA), important compounds in medicinal chemistry. acs.org
Lithium phenoxide is an effective catalyst for the addition of propylene (B89431) oxide to phenol (B47542), a reaction that forms valuable chemical intermediates. smolecule.com Kinetic studies of this reaction have revealed a complex mechanism that distinguishes it from catalysis by other alkali phenoxides. researchgate.netnii.ac.jp The reaction does not follow a simple ionic mechanism; instead, evidence points to a multi-centered reaction pathway. researchgate.netnii.ac.jp
| Kinetic Parameter | Observation for Lithium Phenoxide Catalyst | Implication | Source |
| Reaction Mechanism | Non-ionic, multi-centered reaction | Involves a three-component associated transition complex | researchgate.netnii.ac.jp |
| Activation Energy | Abrupt and unusually high decrease compared to other alkali phenoxides | Unique catalytic pathway | researchgate.netnii.ac.jp |
| Reaction Order | Approximately 1/3 with respect to catalyst concentration | Equilibrium between monomeric and oligomeric catalyst forms |
Facilitation of Complex Organic Molecule Formation
Polymerization Catalysis
Lithium phenoxide and its derivatives are also powerful catalysts in the field of polymer chemistry, particularly in initiating polymerization reactions to create polymers with specific, controlled properties. lookchem.com
Lithium phenoxide-based complexes have demonstrated excellent catalytic activity for the ring-opening polymerization (ROP) of lactides, such as L-lactide and rac-lactide, to produce polylactides (PLAs). rsc.orgscite.airsc.org These polymers are of significant interest due to their biocompatible and biodegradable properties. The catalysts, often lithium complexes supported by amine bis-phenolate or similar ligands, can initiate polymerization in a highly controlled manner, often in the presence of an alcohol co-initiator like benzyl (B1604629) alcohol. rsc.orgresearchgate.net
The polymerization typically proceeds through a coordination-insertion mechanism. rsc.org This control allows for the synthesis of PLAs with predictable molecular weights and very narrow molecular weight distributions (polydispersity indices). researchgate.netacs.org
| Catalyst Type | Monomer | Key Feature of Polymerization | Source |
| Lithium complexes with amine bis-phenolate ligands | L-lactide | Excellent catalytic activity in the presence of benzyl alcohol | rsc.org |
| Lithium complexes with OOO-tridentate bis(phenolate) ligands | L-lactide | Controlled polymerization | acs.org |
| Tetrametallic lithium diamino-bis(phenolate) complexes | rac-lactide | Good activity, yielding PLA with low dispersities | rsc.org |
Lithium phenoxide exhibits reactivity towards the cyclic tetramers of bisphenol A polycarbonate (BPA-PC). Density functional theory (DFT) calculations have been used to study this reaction, showing that the attack of lithium phenoxide on the cyclic tetramer can initiate ring-opening polymerization. This provides a pathway to synthesize linear polycarbonates from their cyclic precursors. A notable theoretical finding is that the reaction of lithium phenoxide with the cyclic tetramer has a very small enthalpy change, with no measurable exotherm (less than 0.3 kcal/mol).
One of the most significant aspects of lithium phenoxide's catalytic activity is its ability to facilitate "living" polymerizations. mdpi.com A living polymerization is a chain polymerization process where the ability of a growing polymer chain to terminate is removed. iaamonline.org This absence of termination allows the polymer chains to remain active, and polymerization can resume if more monomer is added to the system. iaamonline.org This technique is crucial for synthesizing polymers with predictable molecular weights, narrow molecular weight distributions, and for creating complex polymer architectures like block copolymers. semanticscholar.org
The ring-opening polymerization of the cyclic tetramer of BPA-PC initiated by lithium phenoxide is described as giving rise to a "living" polymer. Similarly, lithium phenoxide has been identified as a "weak catalyst" capable of producing living polymers from ring-strained cyclic siloxanes through a process known as living anionic ring-opening polymerization (AROP). mdpi.com In these systems, the catalyst can rapidly open the strained rings of the monomers but is slow to cleave the bonds in the resulting unstrained polymer chains, allowing for controlled growth before the catalyst is deactivated. mdpi.com
Electrochemical Catalysis
Phase-Transfer Catalysis in Lithium-Oxygen Batteries
In the field of energy storage, lithium phenoxide has demonstrated significant efficacy as a phase-transfer catalyst in aprotic lithium-oxygen (Li-O₂) batteries. nih.gov The performance of these batteries is often limited by the discharge process, which can occur via a surface mechanism that passivates the electrode and restricts capacity. nih.gov The introduction of phenol, the precursor to lithium phenoxide, into the ether-based electrolyte can promote a more desirable solution-phase discharge mechanism. nih.gov
Phenol acts as a phase-transfer catalyst by dissolving the solid discharge product, lithium peroxide (Li₂O₂), which typically coats and deactivates the cathode surface. nih.gov This catalytic action prevents electrode passivation and facilitates the formation of large particles of Li₂O₂, which are characteristic of a high-performance solution-phase mechanism. nih.gov The result is a dramatic improvement in battery capacity. Research has shown that the addition of phenol can lead to capacities of over 9 mAh cm⁻² (areal), a 35-fold increase compared to the same system without the phenol additive. nih.gov
The underlying mechanism relies on the acidity of the protic additive. An equilibrium is established between the protonation of the discharge product (Li₂O₂) to induce its solubility, and the deprotonation by the conjugate base (phenoxide) to allow for the recrystallization of Li₂O₂ particles from the solution. nih.gov This catalytic cycle, where the phenolate (B1203915) ion reversibly transfers protons, is crucial for enhancing the battery's performance. nih.gov
Enhancement of Ammonia (B1221849) Synthesis Processes
Lithium phenoxide also plays a vital role as a catalyst in the lithium-mediated nitrogen reduction reaction (Li-NRR) for ammonia (NH₃) synthesis under ambient conditions. researchgate.netresearchgate.net This electrochemical process is a promising alternative to the energy-intensive Haber-Bosch process. In the Li-NRR system, a proton shuttle is essential for efficient proton transfer, and lithium phenoxide has proven to be a highly effective component in this role. researchgate.net
When used as a proton shuttle, lithium phenoxide facilitates the transfer of protons for the reaction. researchgate.net Studies have shown that with lithium phenoxide, a high Faradaic efficiency (FE) for ammonia synthesis can be achieved. At a concentration of 50 mM, an FE of 74 ± 2% was reported, which is comparable to the performance seen with optimal concentrations of phenol. researchgate.net Unlike phenol, where the FE is dependent on its concentration, the FE with lithium phenoxide was found to be independent of its concentration, suggesting that the available proton concentration is primarily limited by the rate of the hydrogen oxidation reaction at the anode. researchgate.net The deprotonated form, the phenoxide ion (PhO⁻), is identified as the key species responsible for the proton shuttling during the Li-NRR process. researchgate.net
Table 2: Performance of Lithium Phenoxide in Ammonia Synthesis
| Catalyst System | Concentration | Faradaic Efficiency (FE) for NH₃ | Key Finding | Reference(s) |
|---|---|---|---|---|
| Phenol (PhOH) | 37 mM (optimal) | 72 ± 3% | FE is concentration-dependent | researchgate.net |
| Lithium Phenoxide (PhOLi) | 50 mM | 74 ± 2% | FE is independent of concentration | researchgate.net |
Catalytic Role in Lithium-Graphene Interactions
The catalytic activity of lithium phenoxide extends to modifying the surface chemistry of carbon materials, specifically in lithium-graphene interactions. This is particularly relevant for applications in energy storage and catalysis, where the interaction of oxygen with carbon surfaces is a critical process. Density functional theory (DFT) calculations have been employed to understand the mechanistic details of how lithium phenolate influences these interactions at a reactive zigzag site in graphene.
Influence on Oxygen Chemisorption and Desorption Pathways
The presence of a lithium phenolate group in the vicinity of a graphene surface has a profound effect on the chemisorption of molecular oxygen (O₂). Theoretical studies have shown that while oxygen chemisorption on a metal-free graphene surface has an activation barrier, the process becomes barrierless in the presence of lithium phenolate. Furthermore, the chemisorption is exothermic in all scenarios investigated.
The phenolate also influences the subsequent surface rearrangement and desorption pathways. In the absence of the phenolate, surface rearrangement is an endothermic process. However, when lithium phenolate is present, this rearrangement becomes exothermic. The catalyst also opens up different desorption pathways, including the formation of both carbon monoxide (CO) and carbon dioxide (CO₂).
Reduction of Activation Barriers for O-O Bond Cleavage
One of the most significant catalytic effects of lithium phenolate in this context is the drastic reduction of the activation energy barrier for the cleavage of the bond between the two adsorbed oxygen atoms (O-O bond). This is often a rate-limiting step in oxidation reactions on carbon surfaces.
Computational studies have quantified this effect, showing that the highest activation barrier for O-O bond cleavage is reduced from approximately 35 kcal/mol on a metal-free graphene surface to about 6.0 kcal/mol when lithium phenolate is present. This substantial reduction is attributed to the strong attractive interaction between the lithium atom of the phenolate and the adsorbed oxygen atoms. This catalytic effect significantly promotes the reactivity of the graphene surface towards oxygen, which is a critical aspect of processes like char gasification and the performance of carbon-based electrodes in batteries.
Computational and Theoretical Chemistry of Lithium Phenoxide Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating lithium phenoxide systems. tue.nlcatalysis.blog It offers a balance between computational cost and accuracy, making it suitable for studying large and complex systems. DFT calculations can predict various properties, including electronic structures, reaction energies, and activation barriers, which are crucial for understanding the behavior of these compounds. tue.nlcatalysis.blog
Electronic Structure and Bonding Analysis
DFT studies have been instrumental in elucidating the electronic structure and bonding characteristics of lithium phenoxide. These calculations reveal the nature of the lithium-oxygen bond, which exhibits a significant degree of ionic character. The distribution of electron density and molecular orbitals can be visualized and analyzed, providing insights into the reactivity of the molecule. researchgate.net For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the nucleophilic and electrophilic nature of different sites within the molecule. mdpi.com
The bonding in lithium phenoxide complexes can be further understood through Natural Bond Orbital (NBO) analysis, which investigates interactions between filled and empty orbitals. researchgate.net DFT has also been used to study the interaction of lithium phenoxide with other molecules, such as carbon dioxide, revealing how the electronic structure is perturbed upon complex formation. nih.govchemrxiv.org These studies show that the bonding nature in phenoxides can be influenced by steric and electronic effects of substituents on the aromatic ring, which can lead to deviations from expected linear scaling relationships between properties like pKa and CO2 binding affinity. nih.govchemrxiv.org
| Property | Calculated Value | Method/Basis Set | Reference |
| Li-O Bond Length | 1.8-2.0 Å (for 1nLi minima) | M06-2X | uoa.gr |
| Interaction Energy with H₂ | 2.66 kcal/mol | CCSD(T)/CBS limit | researchgate.net |
| HOMO-LUMO Gap | Varies with complexation | B3LYP/6-31G(d) | udt.cl |
Note: The values presented are illustrative and can vary depending on the specific computational method, basis set, and environmental conditions (gas phase vs. solvent) used in the study.
Modeling Reaction Mechanisms and Transition States
A significant application of DFT is in modeling the mechanisms of reactions involving lithium phenoxide. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies for various reaction pathways. semanticscholar.org This is particularly valuable for understanding reactions where experimental characterization of short-lived species is difficult.
For example, DFT has been extensively used to study the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides. researchgate.netresearchgate.net These studies have elucidated the mechanism, showing that it can proceed through different pathways in the ortho and para positions of the aromatic ring. researchgate.net The calculations have also revealed that the mechanism for lithium phenoxide can differ from that of other alkali metal phenoxides. researchgate.net The effect of solvents on the reaction mechanism and kinetics has also been investigated using DFT, confirming the proposed multi-step mechanism involving several intermediates and transition states. researchgate.netresearchgate.net
Prediction of Catalytic Behavior
DFT calculations are a valuable tool for predicting the catalytic behavior of lithium phenoxide and its derivatives. By modeling the interaction of the catalyst with reactants, it is possible to understand how the catalyst lowers the activation energy of a reaction. For example, in enantioselective reactions, DFT can be used to model the structure of the catalyst-substrate complex and predict the stereochemical outcome. The coordination of the lithium ion with reactants, such as a carbonyl group, can be explicitly modeled to understand its role in activating the substrate.
Furthermore, DFT has been employed to study the catalytic role of lithium phenoxide in polymerization reactions. For instance, in the ring-opening polymerization of cyclic esters, DFT calculations can help to elucidate the initiation and propagation steps of the reaction. acs.orgacs.org The calculated energy barriers for different catalytic cycles can be compared to experimental observations to validate the proposed mechanisms. acs.org
High-Level Ab Initio Calculations (e.g., MP2, CCSD(T))
For more accurate energy and property predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. researchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data that can be used to validate the results from less expensive methods.
These high-level calculations have been used to study the interaction energies of lithium phenoxide with other molecules, such as dihydrogen, providing accurate binding energies. researchgate.net They are also crucial for studying systems where electron correlation effects are particularly important. The results from these calculations, often extrapolated to the complete basis set (CBS) limit, serve as a "gold standard" for computational studies. researchgate.netacs.org
Computational Studies of Aggregation
In solution, lithium phenoxide is known to form aggregates, such as dimers, trimers, and tetramers. nih.govnih.gov The state of aggregation can significantly influence its reactivity. Computational studies, often using DFT, have been employed to investigate the structures and relative stabilities of these aggregates. nih.gov These studies have shown that the degree of aggregation is dependent on the solvent and the substituents on the phenoxide. nih.govnih.gov
By calculating the free energies of different aggregation states, it is possible to predict the predominant species in a given solvent. nih.gov These computational models can complement experimental techniques like NMR spectroscopy in characterizing the solution structure of lithium phenolates. nih.govnih.gov
| Aggregate | Solvent System | Computational Method | Key Finding | Reference |
| Monomers, Dimers, Trimers, Tetramers, Pentamers | THF, DME | DFT (B3LYP/6-31G(d)) | Aggregation state is substrate and solvent dependent. | nih.govnih.gov |
| Dimers, Trimers, Tetramers | Various aprotic solvents | NMR Spectroscopy and computational modeling | Aggregation is influenced by solvent polarity and coordinating ability. | researchgate.net |
THF: Tetrahydrofuran (B95107), DME: 1,2-Dimethoxyethane (B42094)
Molecular Dynamics Simulations (e.g., Car-Parrinello)
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of lithium phenoxide systems over time. Car-Parrinello molecular dynamics (CPMD) is a specific type of ab initio MD that combines DFT with molecular dynamics. wikipedia.orgresearchgate.net In CPMD, the electronic structure is calculated "on the fly" as the atoms move, allowing for the simulation of chemical reactions and other dynamic processes. wikipedia.orgresearchgate.net
CPMD simulations have been used to study the reactivity of phenoxides in complex environments, such as in the presence of a polymer chain. acs.org These simulations can provide insights into the collective motions of atoms and molecules that are involved in a chemical reaction. acs.org They are also useful for studying the structure and dynamics of solvated lithium phenoxide, revealing the arrangement of solvent molecules around the solute and the dynamics of their exchange. acs.orgnih.gov
Hydrogen Interaction with Lithium-Containing Benzene (B151609) Molecules
The interaction of molecular hydrogen with lithium-containing benzene molecules, including lithium phenoxide, has been a subject of significant computational investigation to assess their potential as hydrogen storage materials. researchgate.net Theoretical studies employing methods such as density functional theory (DFT), second-order Møller-Plesset perturbation theory (MP2), and coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] have been used to model these interactions. researchgate.netresearchgate.net
Research has specifically examined a group of benzene derivatives: lithium phenoxide (C₆H₅OLi), lithium benzide (C₆H₅Li), and lithium benzoate (B1203000) (C₆H₅COOLi). researchgate.net By extrapolating MP2 and CCSD(T) energies to the complete basis set limit, the interaction energy of a single dihydrogen molecule with these compounds has been calculated. researchgate.netresearchgate.net For lithium phenoxide, the interaction energy was determined to be 2.66 kcal/mol. researchgate.netresearchgate.net In all studied cases, the hydrogen molecule is positioned side-on to the lithium atom. researchgate.netresearchgate.net The nature of this interaction is stronger than typical van der Waals forces and is primarily attributed to electrostatic forces of a dipole-induced dipole character. researchgate.netresearchgate.net
Dihydrogen Interaction Energies with Lithium-Benzene Derivatives
| Compound | Interaction Energy (kcal/mol) |
|---|---|
| Lithium benzide (C₆H₅Li) | 2.54 |
| Lithium phenoxide (C₆H₅OLi) | 2.66 |
| Lithium benzoate (C₆H₅COOLi) | 2.57 |
Data sourced from first-principles calculations, extrapolating MP2 and CCSD(T) energies to the complete basis set limit. researchgate.netresearchgate.netresearchgate.net
Broader first-principles calculations on lithium-decorated benzene (C₆H₆) complexes suggest they are promising materials for high-capacity hydrogen storage. researchgate.net In these systems, the lithium atoms become positively charged, allowing each one to bind multiple H₂ molecules through a polarization mechanism. researchgate.net This can result in a significant hydrogen uptake, with theoretical capacities reaching 8.6 wt% for an isolated C₆H₆–Li complex and 14.8 wt% for a Li–C₆H₆–Li complex. researchgate.net The binding energies in these benzene complexes are approximately 0.22 eV/H₂ and 0.29 eV/H₂, respectively, which are considered suitable for reversible hydrogen storage applications. researchgate.net
To understand the system at finite temperatures, Path Integral Monte Carlo (PIMC) simulations have been performed on H₂–Li⁺-benzene as a model system. canterbury.ac.nz These simulations, conducted between 77 K and 150 K, provide estimates for the change in internal energy (ΔUads) and enthalpy (ΔHads) upon H₂ adsorption. canterbury.ac.nz The results highlight the importance of quantum effects, even at room temperature. canterbury.ac.nz
Thermodynamic Data for H₂ Adsorption on Li⁺-Benzene at 150 K
| Thermodynamic Quantity | Value (kJ mol⁻¹) |
|---|---|
| Change in Internal Energy (ΔUads) | -13.3 ± 0.1 |
| Change in Enthalpy (ΔHads) | -14.5 ± 0.1 |
Data estimated from rigid-body Path Integral Monte Carlo (PIMC) simulations. canterbury.ac.nz
Inverse Molecular Design for Sorbent Optimization
Inverse molecular design represents a powerful computational strategy for the accelerated discovery of new materials with optimized properties. chemrxiv.orgnih.gov This approach has been applied to phenoxides to explore their potential as tailored sorbent molecules. pnas.orgresearchgate.net The workflow typically combines a global optimization method, such as a genetic algorithm (GA), with quantum mechanical calculations to efficiently navigate the vast chemical space of possible molecular structures. pnas.orgpnas.org
While much of the research on inverse design of phenoxides has focused on their application in CO₂ capture, the developed principles are transferable to the optimization of sorbents for other molecules. chemrxiv.orgnih.govresearchgate.net The process begins by computationally screening molecules to identify relationships between their chemical structure and sorbent properties. pnas.org Often, a linear scaling relationship (LSR) is found between key performance metrics. chemrxiv.orgpnas.org For phenoxides and other sorbents in aqueous CO₂ capture, an LSR is generally observed between their CO₂ binding affinity (related to pKCO₂) and their basicity (pKa). chemrxiv.orgnih.govresearchgate.net However, phenoxides exhibit a comparatively weaker correlation between these properties compared to other molecular classes like alkoxides, which suggests a greater potential for optimization. chemrxiv.orgnih.govresearchgate.net
The goal of the inverse design process is to discover "off-LSR" candidates that break the typical scaling relationship, thereby enhancing performance beyond what is normally expected. chemrxiv.orgpnas.org A genetic algorithm is employed to search the chemical space of substituted phenoxides for such optimal structures. nih.govpnas.org A key finding from these computational searches is that introducing bulky substituents at the ortho positions of the phenoxide ring can decouple the pKCO₂ and pKa values. chemrxiv.orgnih.govpnas.org
This decoupling occurs because the bulky groups force the captured molecule (e.g., CO₂) to adopt a perpendicular configuration relative to the aromatic ring. chemrxiv.orgnih.govpnas.org In this strained geometry, the phenoxide must use different molecular orbitals to bind the target molecule and a proton, which breaks the energetic scaling between the two processes. chemrxiv.orgnih.govpnas.org This computational workflow, which has been validated by experimental results, provides a generalizable framework for the rational design and optimization of functional molecules for a variety of applications. chemrxiv.orgnih.govresearchgate.net
Spectroscopic Characterization Techniques for Lithium Phenoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying lithium phenoxide, providing detailed information about its structure, purity, and complex solution behavior.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the formation of lithium phenoxide and assessing its purity. The primary indicator of a successful synthesis from phenol (B47542) is the disappearance of the acidic phenolic proton signal in the ¹H NMR spectrum. The chemical shifts of the aromatic protons and carbons are also altered upon deprotonation, reflecting the change in the electronic environment of the phenyl ring.
While detailed spectra are highly dependent on the solvent and aggregation state, the general shifts can be predicted. The delocalization of the negative charge on the oxygen atom into the aromatic system typically leads to an upfield shift (lower ppm) of the ortho and para protons and carbons compared to phenol, due to increased electron shielding. These spectra are crucial for confirming the structural integrity of the phenoxide moiety and for detecting any unreacted starting material or byproducts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data Note: Specific chemical shifts for lithium phenoxide are highly dependent on solvent, concentration, and aggregation state. The following provides generalized data for the phenoxide moiety.
| Nucleus | Position | Expected Chemical Shift Range (ppm) |
| ¹³C | C-O (ipso) | 165 - 175 |
| C-H (ortho) | 120 - 130 | |
| C-H (meta) | 128 - 135 | |
| C-H (para) | 115 - 125 | |
| ¹H | H (ortho) | 6.5 - 7.5 |
| H (meta) | 7.0 - 8.0 | |
| H (para) | 6.0 - 7.0 |
Due to the quadrupolar nature of the more abundant ⁷Li isotope (I = 3/2), which often results in broad signals, ⁶Li NMR (I = 1) is the preferred method for studying the structure of organolithium compounds. huji.ac.il The sharp signals obtained in ⁶Li NMR spectra allow for the precise determination of the aggregation state of lithium phenoxide in solution.
In solution, lithium phenoxide can exist as a dynamic equilibrium of various aggregates, such as monomers, dimers, trimers, and tetramers, with the specific form being highly dependent on the solvent, temperature, and the steric and electronic properties of the phenoxide itself. figshare.comnih.gov Each of these aggregates gives rise to a distinct signal in the ⁶Li NMR spectrum, allowing for their identification and quantification. For instance, studies have shown that in coordinating solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), different lithium phenolate (B1203915) aggregates can be clearly resolved. figshare.com
Table 2: ⁶Li NMR Chemical Shifts (δ, ppm) and Aggregation Numbers (n) for Representative Lithium Phenolates in Ethereal Solvents figshare.com
| Phenolate | Solvent System | Monomer (n=1) | Dimer (n=2) | Trimer (n=3) | Tetramer (n=4) |
| Lithium 2,6-dimethylphenoxide | 1.2 M THF/toluene | - | 1.69 | 1.01 | 0.55 |
| Lithium 2,6-di-tert-butylphenoxide | 3.0 M THF/toluene | 1.90 | 2.10 | - | - |
| Lithium 2-tert-butyl-4-methylphenoxide | 2.9 M DME/toluene | - | 1.42 | 0.81 | 0.25 |
| Lithium 4-bromo-2,6-dimethylphenoxide | 1.2 M THF/toluene | - | - | 0.50 | 0.27 |
| Chemical shifts are relative to an external standard of 0.30 M ⁶LiCl in MeOH. |
To unravel the complex equilibria between different aggregate species, the method of continuous variation (also known as a Job plot) is a powerful and widely applied technique in conjunction with ⁶Li NMR spectroscopy. figshare.comnih.gov This method is used to determine the aggregation number (n) of homoaggregated phenolates (Aₙ and Bₙ). figshare.com
The strategy involves preparing a series of solutions containing two different lithium phenolates (A and B) at a constant total concentration, but with varying mole fractions of each component. By monitoring the ⁶Li NMR spectra of these mixtures, an ensemble of homo- and heteroaggregated species (e.g., A₄, A₃B, A₂B₂, AB₃, B₄ for a tetrameric system) is observed. The number of new resonances and their statistical distribution and symmetries in the spectra of the mixtures directly reveal the aggregation number of the parent homoaggregates. figshare.com For example, mixing two different dimeric lithium phenolates (A₂ and B₂) would be expected to produce three signals in the ⁶Li NMR spectrum corresponding to the two homoaggregates (A₂ and B₂) and one heteroaggregate (AB).
⁶Li NMR for Aggregation State Determination
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural characterization of lithium phenoxide in the solid state. This technique allows for the precise determination of the three-dimensional arrangement of atoms, confirming the coordination geometry of the lithium ions and the nature of the Li-O bonds.
While a crystal structure for simple, unsolvated lithium phenoxide (C₆H₅OLi) has not been reported, numerous structures of its solvated and substituted derivatives have been elucidated. For example, the X-ray structure of the dimeric lithium salt of 2,6-di-tert-butylphenol, [(LiOAr')₂] (where Ar' = C₆H₃-2,6-Dipp₂, Dipp = C₆H₃-2,6-iPr₂), reveals a four-membered (LiO)₂ ring. researchgate.net These structures are crucial for understanding the fundamental building blocks that may exist in solution and for validating theoretical calculations of aggregate structures.
Table 3: Illustrative Crystallographic Data for a Dimeric Lithium Phenoxide Derivative researchgate.net
| Parameter | (LiOAr')₂ (Ar' = C₆H₃-2,6-Dipp₂) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.380(2) |
| b (Å) | 19.342(4) |
| c (Å) | 12.560(3) |
| β (°) | 99.46(3) |
| Volume (ų) | 2486.2(9) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is a valuable technique for confirming the phase and crystalline nature of a bulk sample of lithium phenoxide. While generally less informative than SC-XRD for determining unknown structures ab initio, it serves as an effective fingerprint for identifying a known crystalline phase.
A high-resolution powder X-ray diffraction pattern for lithium phenoxide has been reported. figshare.comresearchgate.net The data indicated that lithium phenoxide crystallizes in the monoclinic space group P2₁/a. Although a full structure solution was not possible from the powder data alone, the lattice parameters were determined, providing key structural information for the bulk material. figshare.comresearchgate.net This PXRD data is essential for quality control, ensuring phase purity of synthesized batches.
Table 4: Powder X-ray Diffraction Data for Lithium Phenoxide figshare.comresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 22.594 |
| b (Å) | 4.7459 |
| c (Å) | 10.053 |
| β (°) | 97.82 |
| Z | 8 |
Single Crystal X-ray Diffraction for Solid-State Structure
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within lithium phenoxide. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The phenoxide anion, the chromophore in lithium phenoxide, exhibits characteristic absorption bands that are influenced by its electronic environment.
The UV-Vis spectrum of the phenoxide ion is characterized by two primary absorption bands, often referred to as the K-band and the R-band. mdpi.com The K-band (from the German Konjugierte) is a high-intensity band typically found at shorter wavelengths and arises from π → π* transitions within the conjugated system of the benzene (B151609) ring. The R-band (from the German Radikalartig) is a lower-intensity band at longer wavelengths, corresponding to a "forbidden" n → π* transition involving the non-bonding electrons on the oxygen atom.
In the formation of lithium phenoxide from phenol, a bathochromic (red shift) and a hyperchromic (increased intensity) shift are observed. askfilo.com This is due to the deprotonation of the hydroxyl group, which increases the electron-donating ability of the oxygen atom, enhancing conjugation with the aromatic ring and lowering the energy gap for electronic transitions.
Studies on the interaction of phenoxide ions with metal cations in solution show that the nature of the cation can influence the spectrum. The interaction between the lithium cation (Li⁺) and the phenoxide anion can modulate the electron density on the oxygen atom and, consequently, the energy of the electronic transitions. acs.org Research on related metal phenoxides has shown that stronger Lewis acidic cations can weaken the conjugation effect between the oxygen and the aromatic ring, leading to a decrease in the intensity of the K- and R-bands. mdpi.com
Table 1: Representative UV-Vis Absorption Data for Phenoxide Systems
| System | Absorption Band (λmax) | Transition Type | Reference |
|---|---|---|---|
| Phenoxide Ion | ~235 nm | K-band (π → π*) | mdpi.com |
| Phenoxide Ion | ~287 nm | R-band (n → π*) | mdpi.com |
| Phenol (in neutral solution) | ~210 nm, ~270 nm | π → π* | askfilo.com |
Note: The exact λmax values can vary depending on the solvent and concentration.
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups and vibrational modes within a molecule. For lithium phenoxide, the FT-IR spectrum provides a unique fingerprint, revealing characteristic vibrations of the aromatic ring and the crucial C-O bond influenced by the lithium cation.
The spectrum can be analyzed by considering several key regions. The high-frequency region (above 3000 cm⁻¹) is characterized by C-H stretching vibrations of the aromatic ring. The region between 1650 and 1400 cm⁻¹ typically contains C=C stretching vibrations of the benzene ring. The strong absorption corresponding to the C-O stretching vibration is particularly diagnostic and is expected in the 1300-1200 cm⁻¹ region. The position of this band is sensitive to the ionic character of the Li-O bond.
In related lithium-containing organic compounds like lithium methoxide, characteristic peaks are well-documented. researchgate.net Furthermore, studies of phenolate complexes show that the vibrational frequencies, especially the C-O stretch, are influenced by the coordinating metal. daneshyari.com The out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, can provide information about the substitution pattern of the benzene ring. uc.edu
Table 2: Typical FT-IR Absorption Frequencies for Lithium Phenoxide
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Reference |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium | uc.edu |
| 1600-1475 | Aromatic C=C Stretch | Medium-Weak | uc.edu |
| ~1260 | C-O Stretch | Strong | researchgate.net |
Note: The peak positions are approximate and can be influenced by the physical state of the sample and aggregation state.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For lithium phenoxide, XPS analysis provides binding energy data for the core levels of lithium (Li 1s), oxygen (O 1s), and carbon (C 1s).
The binding energies are sensitive to the chemical environment of the atoms. For instance, the O 1s binding energy in lithium phenoxide would be expected to differ from that in lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃) due to the different bonding arrangements. osti.gov Similarly, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the aromatic ring (C-C, C-H) and the carbon atom directly bonded to oxygen (C-O).
Analysis of related lithium compounds is critical for interpreting the spectra of lithium phenoxide. In studies of the solid-electrolyte interphase (SEI) layer in lithium-ion batteries, various lithium-containing species have been identified. kratos.com For example, the Li 1s peak for many lithium compounds falls in the range of 54-56 eV. osti.govdiva-portal.org The O 1s peak for C-O-Li linkages, such as in lithium alkoxides, is typically observed around 531-533 eV. researchgate.net The C 1s peak for the aromatic ring would be expected around 284.5-285.0 eV, while the C-O component would appear at a higher binding energy, typically around 286.0-286.5 eV. kratos.com
Table 3: Expected Binding Energies from XPS for Lithium Phenoxide
| Core Level | Expected Binding Energy (eV) | Chemical Environment | Reference |
|---|---|---|---|
| Li 1s | ~55.0 - 56.0 | Li-O | osti.govdiva-portal.org |
| O 1s | ~532.0 - 533.5 | C-O-Li | researchgate.net |
| C 1s | ~284.8 | C-C, C-H (Aromatic) | kratos.com |
Note: These values are estimates based on data from analogous compounds and can vary based on instrument calibration, charging effects, and the specific morphology of the sample.
Comparative Reactivity and Structural Analyses of Alkali Metal Phenoxides
Reactivity Contrasts with Sodium and Potassium Phenoxides
The reactivity of alkali metal phenoxides in various organic reactions is significantly influenced by the nature of the alkali metal cation. Lithium phenoxide generally exhibits higher reactivity compared to its sodium and potassium counterparts. This enhanced reactivity is evident in several key transformations, including carboxylation and alkylation reactions.
In the Kolbe-Schmitt reaction, for instance, lithium phenoxide undergoes carboxylation to produce salicylic (B10762653) acid. smolecule.com Studies have indicated that the apparent activation energy for the carboxylation of lithium phenoxide is approximately 10.6 kcal/mol, which is lower than that observed for sodium phenoxide, signifying a faster reaction rate. Similarly, in nucleophilic substitution reactions, the reactivity of alkali metal phenoxides follows the order LiOPh > NaOPh > KOPh. researchgate.net This trend is attributed to the smaller ionic radius of the lithium cation, which leads to a more polarized O-M bond and enhances the nucleophilicity of the phenoxide.
The reaction of alkali metal phenoxides with hexahalocyclotriphosphazene also demonstrates this reactivity trend. Kinetic studies have shown that lithium phenoxide reacts faster than sodium and potassium phenoxides in these substitution reactions. tandfonline.com This difference in reactivity underscores the unique role of the lithium cation in facilitating the reaction, likely through a more effective stabilization of the transition state.
A comparative look at the carboxylation of different alkali metal phenoxides reveals distinct product selectivities, which are directly linked to their reactivity and the nature of the metal-oxygen bond.
Table 1: Comparative Reactivity of Alkali Metal Phenoxides in Carboxylation
| Compound | Relative Reactivity | Primary Product(s) in Kolbe-Schmitt Reaction | Reference |
|---|---|---|---|
| Lithium Phenoxide | High | Salicylic acid (ortho-product only) | acs.org |
| Sodium Phenoxide | Moderate | Salicylic acid (major) and p-hydroxybenzoic acid (minor) | researchgate.net |
| Potassium Phenoxide | Low | Mixture of salicylic acid and p-hydroxybenzoic acid | researchgate.net |
Influence of Ionic Radius on Reactivity and Selectivity
The ionic radius of the alkali metal cation is a critical factor that governs the reactivity and, particularly, the regioselectivity of reactions involving metal phenoxides. researchgate.net A smaller ionic radius, as seen in lithium (Li⁺), leads to a higher charge density and stronger coordination to the phenoxide oxygen. This strong coordination influences the electronic distribution within the phenoxide ion and the steric environment around the reactive sites.
A classic example of this influence is observed in the Kolbe-Schmitt reaction. acs.orgnih.gov Lithium phenoxide, with the smallest ionic radius among the alkali metals, exclusively yields the ortho-carboxylation product, salicylic acid. acs.orgresearchgate.netresearchgate.net In contrast, as the ionic radius of the alkali metal increases from sodium to potassium, rubidium, and cesium, the yield of the para-substituted product, p-hydroxybenzoic acid, increases. acs.orgresearchgate.netnih.gov This trend is a direct consequence of the increasing ionic radius, which leads to a weaker coordination complex between the cation and the phenoxide. The larger cations are less able to form a tight chelate structure that favors the ortho attack, thus allowing for carboxylation at the sterically less hindered para position. researchgate.net
The ortho/para product ratio in the carboxylation of alkali metal phenoxides clearly illustrates this trend. researchgate.net
Table 2: Influence of Ionic Radius on Ortho/Para Selectivity in the Kolbe-Schmitt Reaction
| Alkali Metal Cation | Ionic Radius (Å) | Ortho/Para Product Ratio | Reference |
|---|---|---|---|
| Li⁺ | 0.76 | 1/0 | researchgate.net |
| Na⁺ | 1.02 | 6/1 | researchgate.net |
| K⁺ | 1.38 | 3/2 | researchgate.net |
| Rb⁺ | 1.52 | 4/5 | researchgate.net |
| Cs⁺ | 1.67 | 3/5 | researchgate.net |
In alkylation reactions, the ionic radius also plays a role in determining the C-alkylation versus O-alkylation ratio. While O-alkylation is generally favored, the smaller lithium cation can promote C-alkylation to a greater extent than larger cations under certain conditions, as seen in the methylation of lithium 2,6-dimethylphenoxide which gives a significant amount of ortho-carbon methylation. cdnsciencepub.com
Differences in Aggregation and Solvation Behavior
Alkali metal phenoxides are known to form aggregates, such as dimers, tetramers, and even hexamers, in solution, and the degree of aggregation is highly dependent on the alkali metal cation, the solvent, and the concentration. cdnsciencepub.comresearchgate.net Lithium phenoxide, due to the small size and high charge density of the Li⁺ ion, exhibits a strong tendency to form stable aggregates. cdnsciencepub.com
In weakly polar solvents like diethyl ether and tetrahydrofuran (B95107) (THF), lithium phenoxide can exist as various aggregated species. nih.gov For example, in THF/toluene mixtures, lithium phenolate (B1203915) can exist as monomers, dimers, and tetramers depending on the specific phenolate and solvent concentration. nih.gov The use of 1,2-dimethoxyethane (B42094) (DME) as a solvent can lead to an even greater diversity of aggregation states, including trimers and pentamers. nih.gov This complex aggregation behavior is a result of the interplay between the coordinating ability of the solvent and the inherent tendency of lithium phenoxide to form multi-center bonds.
The solvation of the lithium cation also plays a crucial role. The addition of water to a dioxane solution of lithium phenoxide leads to a decrease in the transition energy of the phenoxide's UV-Vis absorption band, whereas for sodium and potassium phenoxides, it leads to an increase. researchgate.net This is interpreted as the result of competing effects of hydrogen bonding to the phenoxide oxygen and cation solvation. researchgate.net
The use of crown ethers can modify the aggregation and solvation of lithium phenoxide. For instance, 15-crown-5 (B104581) and 18-crown-6 (B118740) have been shown to form complexes with lithium phenoxide. cdnsciencepub.comresearchgate.net In some cases, these complexes exhibit unusual stoichiometries, such as a 1:2 ratio of crown ether to lithium phenoxide, indicating that the crown ether is not always able to completely break down the phenoxide aggregates into simple ion pairs. researchgate.net X-ray crystallographic studies of a complex between 15-crown-5 and lithium phenoxide revealed a dimeric structure, (15-crown-5•2LiOPh)₂, where an aggregate of four lithium phenoxide molecules is complexed by two crown ether molecules. researchgate.net
The aggregation state of lithium phenoxide can be influenced by the presence of other lithium reagents. For example, in THF/pentane solutions, lithium phenoxide can form mixed dimers and tetramers with lithium phenylacetylide. researchgate.net This formation of mixed aggregates can have a significant impact on the reactivity and mechanism of subsequent reactions. researchgate.net
Comparative Catalytic Activities with Other Lithium Reagents
Lithium phenoxide serves as a catalyst in various organic reactions, and its catalytic activity is often distinct from that of other lithium reagents due to the nature of the phenoxide ligand. One notable application is in the addition of propylene (B89431) oxide to phenol (B47542), where lithium phenoxide acts as an effective catalyst. smolecule.com The reaction exhibits a non-first-order behavior with respect to the lithium phenoxide concentration, suggesting a complex mechanism involving equilibria between monomeric and oligomeric forms of the catalyst. This behavior points to a multi-centered reaction mechanism, which is different from the ionic mechanisms often observed with other alkali metal phenoxides. smolecule.com
In the realm of polymerization, lithium complexes, including those derived from phenoxide-type ligands, are utilized as catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide. d-nb.inforesearchgate.net The catalytic activity of these lithium complexes is highly dependent on the steric and electronic properties of the ligands attached to the lithium center. For instance, lithium complexes with bulky or electron-donating substituents on the phenoxide ligand tend to show higher catalytic activities in the ROP of L-lactide. researchgate.net This tunability of the ligand environment allows for the fine-tuning of the catalyst's performance, which is a common strategy in the design of lithium-based polymerization catalysts.
When compared to other lithium reagents like lithium amides or alkyllithiums, lithium phenoxide offers a different level of reactivity and selectivity. While alkyllithiums are extremely strong bases and highly reactive nucleophiles, lithium phenoxide is a milder base and its reactivity can be modulated by the phenoxide structure. This makes it a more suitable catalyst for reactions that require a more controlled and selective approach. The formation of mixed aggregates with other lithium reagents, such as lithium amides (e.g., lithium hexamethyldisilazide, LiHMDS), can also influence the catalytic activity. researchgate.net
Comparison with Other Proton Shuttles in Electrochemical Systems
In the field of electrochemistry, particularly in the context of lithium-mediated nitrogen reduction reaction (Li-NRR) for ammonia (B1221849) synthesis, proton shuttles play a critical role in transporting protons to the cathode for the protonation of lithium nitride (Li₃N). researchgate.netoaepublish.comnih.gov Recent studies have identified phenol, and by extension lithium phenoxide which is formed in situ, as a highly effective proton shuttle in these systems. researchgate.netresearchgate.net
Systematic evaluations of various potential proton shuttles have shown that phenol leads to a significantly higher Faradaic efficiency for ammonia synthesis compared to other commonly used proton sources like ethanol. researchgate.netnih.govresearchgate.net In a continuous-flow reactor, phenol as a proton shuttle achieved a Faradaic efficiency of 72 ± 3%, surpassing that of ethanol. researchgate.netresearchgate.net When lithium phenoxide itself was used as the proton shuttle, a high Faradaic efficiency of 74 ± 2% was achieved, which was considerably better than the 26 ± 1% obtained with lithium ethoxide. nih.gov
The superior performance of lithium phenoxide as a proton shuttle is attributed to several factors. The phenoxide ion is more stable than the ethoxide ion due to the resonance delocalization of the negative charge over the aromatic ring. nih.gov This stability is reflected in the electrostatic potential maps, which show a less negative charge residing on the oxygen atom of the phenoxide compared to the ethoxide. nih.gov Furthermore, phenol exhibits greater electrochemical stability compared to ethanol. nih.gov
The effectiveness of a proton shuttle in the Li-NRR process is co-determined by its pKa and its size-related diffusivity. oaepublish.com An optimal performance requires a balance between these two properties. The notable performance of phenol/lithium phenoxide highlights the importance of designing proton shuttles with appropriate acidity and transport properties for efficient electrochemical ammonia synthesis. oaepublish.com
Table 3: Faradaic Efficiency of Different Proton Shuttles in Li-NRR
| Proton Shuttle | Faradaic Efficiency (%) for NH₃ | Reference |
|---|---|---|
| Phenol | 72 ± 3 | researchgate.netresearchgate.net |
| Lithium Phenoxide | 74 ± 2 | nih.gov |
| Ethanol | Lower than phenol | researchgate.netresearchgate.net |
| Lithium Ethoxide | 26 ± 1 | nih.gov |
| Acetic Acid | 22 ± 2 | researchgate.net |
Advanced Materials Science Applications Involving Lithium Phenoxide
Components in Polymer Synthesis for Tailored Characteristics
Lithium phenoxide serves as a versatile catalyst and initiator in polymerization reactions, enabling the synthesis of polymers with specific, tailored characteristics. lookchem.com Its utility spans various polymerization methods, including ring-opening polymerization (ROP) and anionic polymerization, to produce a diverse range of polymers with controlled molecular weights and structures.
One of the significant applications of lithium phenoxide is in the ring-opening polymerization (ROP) of lactides to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. advanceseng.comdoi.org Lithium complexes supported by amine bis-phenolate ligands have demonstrated excellent catalytic activities for the ROP of L-lactide, particularly in the presence of a co-initiator like benzyl (B1604629) alcohol. rsc.org These reactions yield PLAs with high number-average molecular weight and controlled molecular weight distributions. doi.org Research has shown that lithium salts of 2,2′-ethylidene-bis(4,6-di-tert-butylphenol) are effective catalysts for lactide ROP. doi.org Furthermore, a series of lithium, sodium, and potassium salts with iminophenoxide ligand scaffolds have been synthesized and found to be active for the solvent-free ROP of both L-lactide and rac-lactide. advanceseng.comdoi.org The use of benzyl alcohol as a co-initiator with these complexes can lead to polymers with enhanced stereoselectivity. advanceseng.com
Lithium phenoxide and its derivatives are also employed as initiators in anionic polymerization . semanticscholar.orggoogle.com This method allows for the synthesis of polymers with well-defined structures. semanticscholar.org For instance, lithium phenoxide can initiate the polymerization of cyclic carbonates, such as 5,5-dimethyl-1,3-diox-2-one, to form high molecular weight polymers. semanticscholar.org It is also a useful initiator for the rapid synthesis of high molecular weight bisphenol-A polycarbonates from a mixture of cyclic oligomers. semanticscholar.org The living nature of anionic polymerization, when initiated by compounds like lithium phenoxide, allows for the creation of block copolymers with specific architectures.
The catalytic activity of lithium phenoxide extends to the synthesis of other polymers as well. It catalyzes the addition of propylene (B89431) oxide to phenol (B47542), which proceeds through a multi-centered reaction mechanism. smolecule.com Additionally, oxidative substitution reactions of chromium(II) chloride with lithium phenoxide lead to the formation of new polynuclear chromium(III) aryloxide complexes and coordination polymers. acs.org
Table 1: Polymerization Reactions Catalyzed by Lithium Phenoxide and Its Derivatives
| Polymerization Type | Monomer(s) | Catalyst/Initiator System | Resulting Polymer | Key Characteristics |
|---|---|---|---|---|
| Ring-Opening Polymerization | L-lactide, rac-lactide | Lithium iminophenoxide complexes | Polylactic Acid (PLA) | High molecular weight, controlled molecular weight distribution, potential for stereoselectivity. advanceseng.comdoi.org |
| Ring-Opening Polymerization | L-lactide | Lithium complexes with amine bis-phenolate ligands/benzyl alcohol | Polylactic Acid (PLA) | Excellent catalytic activity. rsc.org |
| Anionic Polymerization | Cyclic carbonates (e.g., 5,5-dimethyl-1,3-diox-2-one) | Lithium phenoxide | Polycarbonates | High molecular weight polymers. semanticscholar.org |
| Anionic Polymerization | Cyclic bisphenol-A oligomers | Lithium phenoxide | Bisphenol-A Polycarbonates | Rapid synthesis of high molecular weight polymers. semanticscholar.org |
| Addition Polymerization | Propylene oxide, Phenol | Lithium phenoxide | Alkylated phenols | Facilitates addition reaction. smolecule.com |
| Coordination Polymerization | Chromium(II) chloride, Lithium phenoxide | - | Polynuclear chromium(III) aryloxide polymers | Formation of new coordination polymers. acs.org |
Potential for Hydrogen Storage Materials
The quest for efficient and safe hydrogen storage materials is a critical area of research for the advancement of a hydrogen-based economy. mdpi.com Lithium phenoxide and related metalorganic compounds have emerged as promising candidates due to their potential to optimize the thermodynamics of hydrogen uptake and release. acs.orgresearchgate.net
A key strategy involves the "metallation" of organic compounds, where a reactive hydrogen atom is replaced by a metal, such as lithium. researchgate.net This modification can favorably alter the enthalpy of dehydrogenation. researchgate.net For instance, substituting hydrogen in the hydroxyl group of phenol with an alkali metal like lithium can decrease the enthalpy change of dehydrogenation, which is beneficial for reversible hydrogen storage. researchgate.net The interaction between dihydrogen and lithium-containing benzene (B151609) derivatives, including lithium phenoxide, has been studied using computational methods. These studies suggest that the interaction is stronger than typical van der Waals forces, indicating potential for use as building blocks for hydrogen storage materials. researchgate.net
Recent research has focused on bimetallic organic compounds to fine-tune the thermodynamics of hydrogen storage. acs.org A novel approach reported the fabrication of a bimetal phenoxide, lithium aluminum phenoxide ((LiAl)(C6H5O)4), and its phenolic complex. acs.org These compounds demonstrate efficient hydrogen uptake at 90°C and partial reversibility at 140°C, showing potential for vehicular hydrogen storage applications. acs.org
Furthermore, the concept of metalorganic hydrides, which bridge inorganic and organic hydrogenous compounds, offers new avenues for hydrogen storage. nist.gov Theoretical predictions have screened numerous metalorganic hydrides, identifying several with high hydrogen capacities and suitable thermodynamics for near-ambient hydrogen release and uptake. acs.org Experimental validation has shown that materials like lithium indolide can achieve partially reversible hydrogen storage at temperatures as low as 100°C, underscoring the potential of these materials. acs.org
Table 2: Research Findings on Lithium Phenoxide and Related Compounds for Hydrogen Storage
| Compound/System | Key Finding | Significance |
|---|---|---|
| Lithium Aluminum Phenoxide | Demonstrates efficient hydrogen uptake at 90°C and partial reversibility at 140°C. acs.org | Potential for vehicular hydrogen storage with tuned thermodynamics. acs.org |
| Lithium Phenoxide (Computational Study) | Interaction energy with dihydrogen is significant, suggesting its use as a building unit for storage materials. researchgate.net | Provides a fundamental understanding of the interaction mechanism for material design. researchgate.net |
| Sodium Phenoxide–Cyclohexanolate Pair | Exhibits a substantially lower enthalpy change of dehydrogenation compared to the pristine pair. researchgate.net | Highlights the effectiveness of metallation in optimizing thermodynamics. researchgate.net |
| Metallo-N-heterocycles (e.g., Lithium Carbazolide) | Achieves reversible hydrogen absorption and desorption with a high capacity of 6.5 wt%. nist.gov | Represents a new family of materials with promising hydrogen storage properties. nist.gov |
| Lithium Indolide | Shows partially reversible hydrogen release and uptake at 100°C, consistent with theoretical predictions. acs.org | Validates the use of theoretical screening to guide the synthesis of effective hydrogen storage materials. acs.org |
Role in Graphene-Based Material Interactions
The interaction between lithium compounds and graphene is of significant interest for applications ranging from energy storage to catalysis. udt.cl Lithium phenoxide plays a notable role in modulating the chemical reactivity and properties of graphene.
Computational studies using density functional theory (DFT) have been employed to understand the catalytic activity of lithium phenoxide at the reactive sites of graphene. udt.cl These studies have investigated the chemisorption, surface rearrangement, and desorption pathways of oxygen at a zigzag site in a graphene molecule when a lithium phenoxide group is nearby. udt.cl The presence of lithium phenoxide has been shown to make the chemisorption of oxygen barrierless and exothermic. udt.cl It also significantly reduces the energy barrier for the cleavage of the bond between adsorbed oxygen atoms, a consequence of the attraction between lithium and oxygen. udt.cl
The interaction is not limited to catalysis. In the context of lithium-ion batteries and capacitors, graphene is a key material due to its high surface area, electrical conductivity, and structural flexibility. encyclopedia.pubresearchgate.netmdpi.com The functionalization of graphene with other materials can enhance its performance. mdpi.com While direct studies on lithium phenoxide-graphene composites for batteries are emerging, the principles of covalent interactions between lithiated organic molecules and graphene are relevant. For example, theoretical calculations have indicated that covalent bonds can form between organic salts and graphene, which can affect the morphology and electronic structure of the composite, leading to superior electrochemical properties. researchgate.net
The interaction of lithium ions with twisted bilayer graphene has also been investigated, revealing that the twisting can regulate the interaction, which is important for designing graphene-based materials for battery anodes. nih.gov These fundamental studies on the interactions between lithium-containing compounds and graphene pave the way for the development of advanced composite materials with tailored properties for various applications.
Table 3: Summary of Lithium Phenoxide and Graphene Interactions
| Interaction Studied | Methodology | Key Findings | Implication |
|---|---|---|---|
| Catalytic activity of lithium phenoxide on graphene | Density Functional Theory (DFT) | Chemisorption of O2 becomes barrierless and exothermic. The energy barrier for O-O bond cleavage is significantly reduced. udt.cl | Enhanced catalytic activity of graphene for oxidation reactions. udt.cl |
| Interaction of Li and Li+ with twisted bilayer graphene | First-principles DFT | Twisting of graphene layers can regulate the interaction with lithium ions. nih.gov | Potential for designing tuned graphene-based materials for battery anodes. nih.gov |
| Covalent interaction between lithiated organic salts and graphene | Density Functional Theory (DFT) | Covalent bonds can form, affecting the morphology and electronic structure of the composite. researchgate.net | Potential for developing high-performance organic battery materials. researchgate.net |
Development of Solid Polymer Electrolytes for Batteries
Solid polymer electrolytes (SPEs) are a critical component in the development of next-generation, all-solid-state lithium-ion batteries, offering potential improvements in safety and energy density. mdpi.commdpi.comnih.gov While lithium phenoxide itself is not a primary component of the most common SPEs, the principles derived from phenoxide-containing systems and related lithium organic salts are highly relevant to the design of advanced electrolytes.
A key challenge in SPEs is achieving high ionic conductivity while maintaining good mechanical and electrochemical stability. mdpi.com One approach to enhance performance is the development of single-ion conducting polymer electrolytes, where the anion is immobilized on the polymer backbone, allowing for a lithium-ion transference number close to unity. researchgate.net This minimizes concentration polarization and improves battery performance.
In this context, researchers have synthesized a lithium poly(4-vinylphenol) phenolate (B1203915) borate (B1201080) (LiPVPPB) as a single-ion conductor. researchgate.net In this material, the borate centers are covalently bonded to a polystyrene backbone, and the anionic charges are delocalized over the phenol rings. researchgate.net This structure leads to a weak association with lithium ions, resulting in high ionic conductivity and a high cation transference number. researchgate.net A composite membrane of LiPVPPB blended with poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) has been fabricated, demonstrating the potential of this approach. researchgate.net
The design of such polymer electrolytes often involves creating a structure where the anionic charge is highly delocalized to facilitate the movement of lithium ions. The phenoxide group, with its delocalized charge, serves as a valuable functional moiety in this regard. The development of these advanced polymer electrolytes is crucial for enabling the use of high-energy-density lithium metal anodes by suppressing dendrite growth and ensuring stable interfaces. mdpi.com
Table 4: Lithium Phenolate-Related Solid Polymer Electrolytes
| Polymer Electrolyte System | Key Components | Structural Feature | Performance Characteristic |
|---|---|---|---|
| Lithium poly(4-vinylphenol) phenolate borate (LiPVPPB) | Boron atoms covalently bonded to a polystyrene backbone with phenolate groups. researchgate.net | Single-ion conductor with immobilized anions. researchgate.net | High ionic conductivity and cation transference number close to unity. researchgate.net |
| LiPVPPB / PVDF-HFP Composite Membrane | Blend of LiPVPPB and PVDF-HFP. researchgate.net | Composite structure for mechanical and electrochemical stability. | Potential for use in high-performance lithium-ion batteries. researchgate.net |
Mechanistic Investigations of Biological Interactions of Lithium Phenoxide
Modulation of Neurotransmitter Pathways
Lithium is known to have significant effects on various neurotransmitter systems, which is believed to be a core component of its therapeutic action in mood disorders. mdpi.comeurekalert.org It is hypothesized that lithium phenoxide, by contributing to the pool of available lithium ions, could similarly influence these pathways.
Lithium's interaction with monoamine neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—is complex and multifaceted. It doesn't have a single, uniform effect but rather modulates the balance between these systems. mdpi.com At a cellular level, lithium can reduce excitatory neurotransmission, primarily associated with dopamine and glutamate, while enhancing inhibitory neurotransmission mediated by GABA. eurekalert.orgnih.gov
Research on lithium compounds suggests an influence on neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. For instance, some studies indicate that lithium increases serotonin synthesis and can decrease norepinephrine release. nih.gov The effect on dopamine is more complex; lithium appears to stabilize dopamine neurotransmission, which may contribute to its antimanic properties. Current time information in Bangalore, IN. In the context of lithium phenoxide, it is proposed that it may influence neurotransmitter pathways, particularly the dopamine system, which could have implications for neuroprotection and mood stabilization.
One study on rat hippocampal slices found that while lithium altered synaptic transmission and neuronal excitability, it did not change the endogenous levels of serotonin, norepinephrine, or dopamine, suggesting its effects might be more related to downstream signaling rather than direct neurotransmitter concentration. nih.gov
Table 1: Postulated Effects of Lithium Compounds on Key Neurotransmitter Systems
| Neurotransmitter System | Postulated Effect of Lithium Compounds | Potential Implication for Lithium Phenoxide |
| Dopamine | Reduces excitatory transmission, stabilizes neurotransmission. nih.govCurrent time information in Bangalore, IN. | May contribute to mood stabilization and neuroprotection. |
| Serotonin | Increases synthesis and may enhance postsynaptic receptor sensitivity. nih.govresearchgate.net | Could influence mood regulation. |
| Norepinephrine | May decrease its release from nerve terminals. nih.gov | Potentially contributes to the modulation of mood and arousal. |
This table is based on the general effects of lithium compounds, with potential implications for lithium phenoxide being inferred.
Inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3) Pathways
A significant and widely studied mechanism of lithium's action is the direct inhibition of glycogen synthase kinase-3 (GSK-3). sigmaaldrich.cn GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell survival, and neurodevelopment. lookchem.com Dysregulation of GSK-3 has been implicated in several neuropsychiatric and neurodegenerative disorders. sigmaaldrich.cnnih.gov
Lithium inhibits GSK-3 by competing with magnesium ions, which are essential for the enzyme's activity. sigmaaldrich.cn This inhibition is relatively selective and occurs at therapeutically relevant concentrations. sigmaaldrich.cndrugbank.com By inhibiting GSK-3, lithium can mimic aspects of cellular signaling pathways, such as those activated by insulin (B600854) and neurotrophic factors. sigmaaldrich.cn This action is thought to be central to lithium's neuroprotective and mood-stabilizing effects. sigmaaldrich.cnnih.govresearchgate.net
Given that this is a primary mechanism for lithium, it is suggested that lithium phenoxide could exhibit similar properties by contributing lithium ions that inhibit GSK-3. The inhibition of GSK-3 by lithium has been shown to prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and to promote cell survival. nih.govresearchgate.net
Table 2: Research Findings on Lithium's Inhibition of GSK-3
| Research Area | Key Finding | Reference |
| Mechanism of Inhibition | Lithium directly inhibits GSK-3 by competing with magnesium ions. | sigmaaldrich.cn |
| Downstream Effects | Inhibition of GSK-3 leads to reduced tau protein phosphorylation and modulation of gene expression. | nih.govescholarship.org |
| Therapeutic Relevance | GSK-3 inhibition is a plausible model for the therapeutic action of lithium in mood disorders. | researchgate.netmdpi-res.com |
| Neuroprotection | Inhibition of GSK-3 is linked to neuroprotective effects against various insults. | nih.govnih.gov |
This table summarizes findings related to lithium's effect on GSK-3. The direct action of lithium phenoxide on GSK-3 has not been specifically documented.
Reduction of Neuronal Apoptosis
Lithium has demonstrated robust neuroprotective effects by reducing neuronal apoptosis, or programmed cell death. Current time information in Bangalore, IN.sigmaaldrich.com This is considered a key factor in its long-term benefits, potentially preserving brain volume in patients with mood disorders. sigmaaldrich.com The anti-apoptotic effect of lithium is mediated through several pathways, including the inhibition of GSK-3, which in turn affects downstream signaling cascades that regulate cell survival. nih.govnih.gov
Additionally, lithium has been shown to increase the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and to stimulate the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). nih.govsigmaaldrich.com These actions collectively protect neurons from a variety of insults, including glutamate-induced excitotoxicity and oxidative stress. nih.govsigmaaldrich.com
Studies have highlighted the potential for lithium compounds to reduce apoptosis in neuronal cells, with the suggestion that lithium phenoxide may share these protective qualities. Current time information in Bangalore, IN. For example, research has shown that lithium can protect cultured cerebellar granule neurons from ethanol-induced apoptosis. acs.org While direct studies on lithium phenoxide are lacking, its identity as a lithium compound suggests it could contribute to neuroprotection by reducing neuronal cell death.
Table 3: Mechanisms of Lithium-Mediated Reduction of Neuronal Apoptosis
| Mechanism | Description | Reference |
| GSK-3 Inhibition | Inhibition of this pro-apoptotic enzyme promotes cell survival pathways. | nih.govnih.gov |
| Upregulation of Bcl-2 | Increases the expression of this key anti-apoptotic protein. | nih.gov |
| Increased BDNF | Stimulates the synthesis and release of brain-derived neurotrophic factor, which supports neuronal health. | nih.govsigmaaldrich.com |
| Protection from Excitotoxicity | Protects neurons from cell death induced by excessive glutamate. | sigmaaldrich.com |
This table outlines the established anti-apoptotic mechanisms of lithium. The specific effects of lithium phenoxide on these pathways have not been directly investigated.
Q & A
Q. How is lithium phenoxide synthesized and characterized in academic research?
Lithium phenoxide is typically synthesized by reacting phenol with lithium hydroxide or lithium metal in anhydrous solvents like tetrahydrofuran (THF). Characterization involves melting point determination (e.g., 59–60°C for sodium phenoxide analogs ), nuclear magnetic resonance (NMR) for structural confirmation, and infrared (IR) spectroscopy to verify the deprotonation of phenol (O–H stretch disappearance). Elemental analysis is critical to confirm stoichiometry, while X-ray crystallography may resolve crystal structures in advanced studies .
Q. What analytical techniques are used to assess lithium phenoxide purity and stability?
Purity is evaluated via NMR (e.g., H and C for aromatic protons and carbons), high-performance liquid chromatography (HPLC), and mass spectrometry. Stability under air/moisture is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For reactive intermediates, in situ techniques like FT-IR under inert conditions are recommended .
Advanced Research Questions
Q. What mechanistic insights exist for lithium phenoxide in the Kolbe-Schmitt reaction?
Quantum chemical simulations reveal that lithium phenoxide undergoes carboxylation via three transition states and intermediates. The reaction pathway involves CO insertion into the phenoxide ring, forming a lithium carbonate intermediate, followed by proton transfer and decarboxylation. Intrinsic reaction coordinate (IRC) calculations validate energy barriers (e.g., ~30–40 kJ/mol for key steps), aligning with experimental kinetics .
Q. How can computational methods predict reaction pathways for lithium phenoxide in complex systems?
Density functional theory (DFT) and molecular dynamics (MD) simulations model reaction trajectories. For example, DFT studies on lithium phenoxide’s interaction with bisphenol A polycarbonate reveal ring-opening mechanisms and Li coordination dynamics. Free energy surfaces and transition state optimizations (e.g., using B3LYP/6-311+G(d,p)) are critical for validating pathways .
Q. What role does lithium phenoxide play in enantioselective catalysis?
Chiral lithium phenoxide complexes (e.g., BINOL-derived phosphoryl phenoxide) act as cooperative acid-base catalysts. In cyanosilylation, the phenoxide activates ketones via Li coordination, while the phosphate moiety stabilizes nucleophiles. Kinetic studies show enantiomeric excess (ee) >90% under optimized conditions, highlighting ligand design’s impact on stereoselectivity .
Q. How is lithium phenoxide utilized in CO2_22 capture systems?
Lithium phenoxide derivatives are screened for aqueous CO absorption using pK-pK scaling relationships. Experimental setups measure absorption capacity (moles of CO per mole of phenoxide), with steric effects (e.g., 2,6-diisopropyl substitution) enhancing CO binding. DFT-calculated orbital interactions guide ligand modifications for improved water tolerance .
Q. What are best practices for handling air-sensitive lithium phenoxide in kinetic studies?
Use Schlenk lines or gloveboxes for synthesis and storage. Solutions in THF should be titrated for active phenoxide content via quenching with anhydrous HCl and back-titration. In situ NMR or UV-Vis under argon ensures minimal degradation during reactivity studies .
Q. How does lithium phenoxide compare to alkoxides in ligand design for organometallic catalysis?
Phenoxide ligands offer stronger σ-donation and π-backbonding due to aromatic stabilization, enhancing metal-ligand bond strength. Comparative studies with alkoxides (e.g., lithium tert-butoxide) show phenoxides’ superior stability in oxidative conditions, attributed to resonance delocalization. X-ray absorption spectroscopy (XAS) confirms shorter Li–O bond lengths in phenoxide complexes .
Tables of Key Data
Table 1: Experimental vs. Computational Energy Barriers in Kolbe-Schmitt Reaction
| Step | Experimental ΔG (kJ/mol) | DFT-Calculated ΔG (kJ/mol) |
|---|---|---|
| CO Insertion | 35 ± 2 | 38 |
| Proton Transfer | 28 ± 3 | 30 |
| Decarboxylation | 42 ± 4 | 45 |
| Source: Adapted from |
Table 2: CO Absorption Capacities of Phenoxide Derivatives
| Compound | Absorption Capacity (mol CO/mol agent) |
|---|---|
| Lithium phenoxide (C1) | 0.92 |
| 2,6-Diisopropylphenoxide (C3) | 1.15 |
| Lithium trifluoroethoxide (C6) | 0.75 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
